PD 168568
Beschreibung
Eigenschaften
IUPAC Name |
3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O.2ClH/c1-16-7-8-18(15-17(16)2)25-13-11-24(12-14-25)10-9-21-19-5-3-4-6-20(19)22(26)23-21;;/h3-8,15,21H,9-14H2,1-2H3,(H,23,26);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNWLEGGYCVHFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)CCC3C4=CC=CC=C4C(=O)N3)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719341 | |
| Record name | 3-{2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210688-56-5 | |
| Record name | 3-{2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]ethyl}-2,3-dihydro-1H-isoindol-1-one--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PD 168568
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 168568 is a potent and selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric and oncological conditions. This document provides a comprehensive overview of the mechanism of action of this compound, including its binding affinity, signaling pathways, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a technical resource for researchers and professionals in the fields of pharmacology and drug development.
Core Mechanism of Action: Dopamine D4 Receptor Antagonism
This compound exerts its pharmacological effects by competitively binding to the dopamine D4 receptor. The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G proteins (Gi/o). Upon activation by the endogenous ligand dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). By occupying the dopamine binding site on the D4 receptor, this compound prevents dopamine from binding and activating the receptor, thereby blocking the downstream signaling pathway. This antagonistic action restores adenylyl cyclase activity and increases intracellular cAMP levels in the presence of a D4 agonist.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound at the dopamine D4 receptor.
Quantitative Pharmacological Data
The binding affinity and functional potency of this compound have been determined in various in vitro assays. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D4 | 8.8 | [1] |
| Dopamine D2 | 1842 | [1] |
| Dopamine D3 | 2682 | [1] |
Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Potency of this compound
| Cell Type | Assay | IC50 (µM) | Reference |
| Glioblastoma Neural Stem Cells (GNS) | Cell Growth Inhibition | 25-50 | [2] |
IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol is based on the methods generally employed for determining the binding affinity of compounds to G protein-coupled receptors.
Objective: To determine the inhibition constants (Ki) of this compound for dopamine D2, D3, and D4 receptors.
Materials:
-
Cell Membranes: Membranes from cell lines stably expressing human recombinant dopamine D2, D3, or D4 receptors (e.g., CHO or HEK293 cells).
-
Radioligand: A tritiated dopamine receptor antagonist with high affinity, such as [3H]-Spiperone or a D4-selective radioligand.
-
Competitor: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled dopamine receptor antagonist (e.g., 10 µM haloperidol).
-
Instrumentation: Scintillation counter, 96-well plates, and a cell harvester.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Assay buffer
-
A fixed concentration of the radioligand (typically at its Kd value).
-
Increasing concentrations of this compound (e.g., from 10-11 to 10-5 M).
-
For total binding wells, add assay buffer instead of the competitor.
-
For non-specific binding wells, add the non-specific binding control.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Harvesting: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Experimental Workflow Diagram
Caption: Workflow for a radioligand binding assay.
Functional Assay: cAMP Accumulation Assay
This protocol outlines a general method for assessing the antagonist activity of this compound on dopamine D4 receptor-mediated inhibition of adenylyl cyclase.
Objective: To determine the ability of this compound to reverse the agonist-induced inhibition of cAMP production in cells expressing the dopamine D4 receptor.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293).
-
Dopamine Receptor Agonist: A potent D4 agonist (e.g., quinpirole).
-
Antagonist: this compound.
-
Adenylyl Cyclase Activator: Forskolin.
-
Phosphodiesterase Inhibitor: e.g., IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Cell Culture Medium and Reagents.
-
cAMP Assay Kit: A commercially available kit for measuring intracellular cAMP levels (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in 96-well plates.
-
Pre-treatment: Pre-incubate the cells with various concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of the D4 agonist (typically its EC80) and forskolin to all wells (except for the basal control).
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis:
-
Normalize the data to the forskolin-stimulated cAMP levels (100%).
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Determine the IC50 value for this compound's ability to reverse the agonist-induced inhibition of cAMP production.
-
In Vivo Pharmacology
In vivo studies have demonstrated the ability of this compound to penetrate the central nervous system and exert its antagonist effects. A key in vivo experiment demonstrating its functional antagonism is the inhibition of amphetamine-stimulated locomotor activity in rats. Amphetamine increases dopamine release, and the subsequent activation of dopamine receptors, including D4, leads to increased motor activity. By blocking D4 receptors, this compound can attenuate this effect. At a dose of 3 mg/kg administered orally, this compound has been shown to inhibit amphetamine-stimulated locomotor activity in rats[1].
Conclusion
This compound is a highly selective and potent antagonist of the dopamine D4 receptor. Its mechanism of action involves the competitive blockade of dopamine binding to the D4 receptor, thereby inhibiting the Gi/o-mediated signaling cascade that leads to a reduction in intracellular cAMP levels. The quantitative data from in vitro binding and functional assays, along with evidence of its in vivo efficacy, establish this compound as a valuable research tool for investigating the physiological and pathological roles of the dopamine D4 receptor. This technical guide provides a comprehensive foundation for researchers utilizing this compound in their studies.
References
The Selective Dopamine D4 Receptor Antagonist: A Technical Overview of PD 168568
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 168568 is a potent and orally active antagonist of the dopamine D4 receptor, distinguished by its isoindolinone structure.[1] Its high selectivity for the D4 receptor subtype over other dopamine receptors, particularly the D2 and D3 subtypes, has made it a valuable tool in neuroscience research and a subject of interest in drug development, notably for conditions such as glioblastoma.[1] This technical guide provides a comprehensive overview of the dopamine D4 receptor selectivity of this compound, including its binding affinity profile, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.
The dopamine receptor family, a class of G protein-coupled receptors (GPCRs), is pivotal in numerous neurological processes. These receptors are broadly categorized into D1-like (D1 and D5) and D2-like (D2, D3, and D4) subfamilies. The D2-like receptors, including the D4 subtype, are coupled to Gαi/o proteins and exert their effects by inhibiting adenylyl cyclase, which in turn reduces the intracellular concentration of the second messenger cyclic AMP (cAMP). The distinct expression pattern of the D4 receptor in the brain, particularly in the prefrontal cortex and limbic areas, underscores its potential as a therapeutic target for various neuropsychiatric disorders.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of this compound is quantitatively demonstrated through its binding affinities (Ki values) for various dopamine receptor subtypes. The Ki value represents the inhibition constant, a measure of the concentration of the competing ligand (in this case, this compound) that will bind to half of the receptors if no radioligand is present. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Ki (nM) | Selectivity Ratio (D2/D4) | Selectivity Ratio (D3/D4) |
| Dopamine D4 | 8.8[1] | - | - |
| Dopamine D2 | 1842[1] | ~209-fold | - |
| Dopamine D3 | 2682[1] | - | ~305-fold |
Experimental Protocols
Radioligand Competition Binding Assay for Dopamine D4 Receptor Affinity
This protocol outlines a method to determine the binding affinity (Ki) of this compound for the dopamine D4 receptor using a competition binding assay with a radiolabeled ligand, such as [3H]-spiperone.
Materials:
-
Membrane Preparation: Cell membranes from a stable cell line expressing the human dopamine D4 receptor (e.g., CHO-K1 cells).
-
Radioligand: [3H]-spiperone (a D2-like receptor antagonist).
-
Competing Ligand: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D2-like antagonist (e.g., 5 µM (+)-butaclamol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the cells expressing the D4 receptor in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation, [3H]-spiperone, and assay buffer.
-
Non-specific Binding: Membrane preparation, [3H]-spiperone, and a saturating concentration of the non-specific binding control.
-
Competition: Membrane preparation, [3H]-spiperone, and varying concentrations of this compound.
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding from the total binding to obtain the specific binding of the radioligand.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine IC50: From the competition curve, determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Functional Assay: cAMP Measurement
This protocol determines the functional antagonism of this compound at the dopamine D4 receptor by measuring its ability to block the dopamine-induced inhibition of cyclic AMP (cAMP) production.
Materials:
-
Cell Line: A cell line stably expressing the human dopamine D4 receptor and a cAMP biosensor (e.g., CHO-K1 cells).
-
Agonist: Dopamine.
-
Antagonist: this compound.
-
Forskolin: An adenylyl cyclase activator.
-
cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or fluorescence-based biosensor).
-
Cell Culture Medium.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulation: Add a fixed concentration of dopamine (agonist) and forskolin to all wells (except for the basal control). Forskolin is used to stimulate cAMP production, and the inhibitory effect of the D4 receptor activation by dopamine will be measured against this stimulated level.
-
Incubation: Incubate the plate for a specified time to allow for changes in intracellular cAMP levels.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
Data Analysis:
-
Generate Dose-Response Curve: Plot the measured cAMP levels against the logarithm of the concentration of this compound.
-
Determine IC50: Calculate the concentration of this compound that reverses 50% of the dopamine-induced inhibition of forskolin-stimulated cAMP production. This value represents the functional IC50 of the antagonist.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G proteins (Gαi/o). Upon activation by an agonist like dopamine, the D4 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels subsequently affects the activity of downstream effectors such as Protein Kinase A (PKA).
References
PD 168568: A Selective Dopamine D4 Receptor Antagonist
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
PD 168568 is a potent and selective antagonist of the dopamine D4 receptor (DRD4), a G protein-coupled receptor implicated in various neurological and psychiatric disorders. This document provides a comprehensive technical overview of this compound, including its binding affinity, selectivity profile, and functional activity. Detailed experimental methodologies for key assays are presented, alongside visualizations of the pertinent signaling pathways and experimental workflows. This guide is intended to serve as a core resource for researchers and drug development professionals working with or interested in the therapeutic potential of selective DRD4 antagonists.
Introduction
The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is primarily expressed in the prefrontal cortex, amygdala, and hippocampus. Its distinct anatomical distribution and genetic polymorphisms have linked it to conditions such as schizophrenia, ADHD, and substance abuse. Unlike other D2-like receptors, DRD4 exhibits lower expression in the basal ganglia, suggesting that its selective modulation may offer therapeutic benefits with a reduced risk of extrapyramidal side effects. This compound has emerged as a valuable pharmacological tool for studying the physiological roles of DRD4 and as a potential lead compound for therapeutic development.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, highlighting its affinity, selectivity, and functional potency.
Table 1: Binding Affinity of this compound for Dopamine Receptors
| Receptor Subtype | Kᵢ (nM) |
| Dopamine D4 (DRD4) | 8.8[1] |
| Dopamine D2 (DRD2) | 1842[1] |
| Dopamine D3 (DRD3) | 2682[1] |
Table 2: Functional Activity of this compound
| Assay Type | Cell Line/Model | Measured Effect | IC₅₀ (µM) |
| Cell Viability | Glioblastoma Neural Stem Cells (GNS) | Inhibition of proliferation and survival | 25-50[1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dose | Effect |
| Rat | Oral | 3 mg/kg | Inhibition of amphetamine-stimulated locomotor activity[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol outlines the determination of the inhibitory constant (Kᵢ) of this compound at dopamine D2, D3, and D4 receptors.
Objective: To determine the binding affinity of this compound for DRD2, DRD3, and DRD4.
Materials:
-
Cell membranes expressing human recombinant DRD2, DRD3, or DRD4.
-
Radioligand: [³H]-Spiperone or another suitable high-affinity D2-like receptor radioligand.
-
This compound (test compound).
-
Haloperidol or another suitable competitor for non-specific binding determination.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer. Homogenize and determine protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₔ, and varying concentrations of this compound.
-
Total and Non-Specific Binding: For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of a competing ligand like haloperidol.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for determining antagonist binding affinity.
Functional Assay: cAMP Accumulation
This protocol describes a method to assess the functional antagonism of this compound at the DRD4 receptor by measuring its effect on dopamine-inhibited cAMP accumulation.
Objective: To determine the functional potency of this compound as a DRD4 antagonist.
Materials:
-
CHO or HEK293 cells stably expressing human recombinant DRD4.
-
Dopamine (agonist).
-
This compound (antagonist).
-
Forskolin (adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Culture the DRD4-expressing cells to an appropriate confluency in 96-well plates.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Stimulation: Add a fixed concentration of dopamine (typically the EC₈₀) in the presence of forskolin to all wells except the basal control.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to generate a dose-response curve. Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the dopamine-mediated response.
Experimental Workflow for cAMP Functional Assay
Caption: Workflow for assessing functional antagonism via cAMP.
Signaling Pathways
DRD4-Mediated Signaling and its Antagonism by this compound
The dopamine D4 receptor is a Gᵢ/ₒ-coupled receptor. Upon activation by its endogenous ligand, dopamine, the receptor undergoes a conformational change that leads to the activation of the associated heterotrimeric G protein. The Gαᵢ/ₒ subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. cAMP is a crucial second messenger that activates protein kinase A (PKA), which in turn phosphorylates numerous downstream targets involved in gene transcription and cellular function.
This compound, as a selective DRD4 antagonist, binds to the receptor but does not induce the conformational change required for G protein activation. By occupying the binding site, it prevents dopamine from binding and initiating the signaling cascade. This blockade of DRD4 signaling restores adenylyl cyclase activity and maintains basal cAMP levels, thereby preventing the downstream effects of dopamine at this receptor subtype.
DRD4 Signaling Pathway and Antagonism by this compound
Caption: DRD4 signaling and its inhibition by this compound.
Conclusion
This compound is a highly selective and potent antagonist of the dopamine D4 receptor. Its pharmacological profile, characterized by a significant preference for DRD4 over other dopamine receptor subtypes, makes it an invaluable tool for elucidating the physiological and pathological roles of this receptor. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in academia and industry. Further investigation into the therapeutic potential of this compound and other selective DRD4 antagonists is warranted, particularly in the context of neurological and psychiatric disorders where DRD4 is implicated.
References
An In-depth Technical Guide on PD 168568 for Glioblastoma Stem Cell Research
A comprehensive review of existing scientific literature reveals a notable absence of specific research on the compound PD 168568 in the context of glioblastoma stem cell (GSC) research. While extensive research exists on the role of Epidermal Growth Factor Receptor (EGFR) and other signaling pathways in glioblastoma and GSCs, and various experimental protocols for GSC investigation have been established, specific data detailing the mechanism of action, efficacy, and experimental use of this compound for this particular application is not available in the public domain based on the conducted searches.
This guide, therefore, cannot provide quantitative data, detailed experimental protocols, or signaling pathway diagrams directly related to this compound and its effects on glioblastoma stem cells as per the core requirements of the original request. The following sections will instead provide a foundational understanding of the key concepts and methodologies relevant to the proposed research area, which would be applicable should data on this compound become available in the future.
Glioblastoma Stem Cells (GSCs) and the Rationale for Targeted Therapies
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by its therapeutic resistance and high recurrence rates. A subpopulation of cells within the tumor, known as glioblastoma stem cells (GSCs), are believed to be a major driver of these malignant features. GSCs possess the ability to self-renew and differentiate into the various cell types that constitute the bulk tumor, making them critical targets for effective therapies.
Targeting specific molecular pathways that are crucial for GSC survival and proliferation is a key strategy in glioblastoma research. The Epidermal Growth Factor Receptor (EGFR) is one of the most frequently altered genes in glioblastoma, often exhibiting amplification and mutations (such as the constitutively active EGFRvIII variant).[1][2] This makes the EGFR signaling pathway a prime candidate for targeted inhibition in GSC-focused research.
General Methodologies for Glioblastoma Stem Cell Research
While specific protocols for this compound are unavailable, the following established methods are fundamental for investigating any potential therapeutic agent against GSCs.
Glioblastoma Stem Cell Culture
The isolation and culture of GSCs from patient-derived tumor tissue is a critical first step. The tumorsphere culture method is a widely accepted technique for enriching and expanding GSC populations.
Protocol for GSC Tumorsphere Culture:
-
Tissue Dissociation: Freshly resected glioblastoma tissue is mechanically and enzymatically dissociated to obtain a single-cell suspension.
-
Cell Plating: Cells are plated at a low density in a serum-free neural stem cell medium supplemented with epidermal growth factor (EGF) and basic fibroblast growth factor (bFGF).
-
Culture Conditions: Cells are grown in non-adherent culture flasks to promote the formation of floating spherical colonies known as "neurospheres" or "tumorspheres".
-
Passaging: Tumorspheres are periodically collected, dissociated into single cells, and re-plated to expand the GSC population.
In Vitro Assays for GSC Characterization
A battery of in vitro assays is used to assess the "stemness" of cultured GSCs and to evaluate the effects of potential therapeutic compounds.
| Assay Type | Purpose |
| Neurosphere Formation Assay | To assess the self-renewal capacity of GSCs by quantifying their ability to form new tumorspheres from single cells. |
| Differentiation Assay | To confirm the multipotency of GSCs by inducing their differentiation into various neural lineages (astrocytes, oligodendrocytes, neurons) and identifying lineage-specific markers. |
| Cell Viability and Proliferation Assays (e.g., MTT, CellTiter-Glo) | To determine the cytotoxic and cytostatic effects of a compound on GSC populations. |
| Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity) | To investigate whether a compound induces programmed cell death in GSCs. |
| Invasion Assays (e.g., Transwell assay) | To evaluate the effect of a compound on the invasive properties of GSCs. |
Western Blotting for Signaling Pathway Analysis
Western blotting is a key technique to investigate how a compound affects specific signaling pathways within GSCs. For an EGFR inhibitor, this would involve probing for the phosphorylation status of EGFR and its downstream effectors.
General Western Blot Protocol:
-
Cell Lysis: GSCs are treated with the compound of interest and then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control like GAPDH or β-actin).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.
In Vivo Xenograft Models
To assess the therapeutic potential of a compound in a more physiologically relevant setting, in vivo studies using immunodeficient mice are essential.
Orthotopic GSC Xenograft Model Workflow:
Caption: Workflow for establishing and evaluating therapeutics in an orthotopic GSC xenograft model.
Potential Signaling Pathways of Interest for an EGFR Inhibitor in GSCs
While direct evidence for this compound is lacking, a putative EGFR inhibitor would be expected to impact key downstream signaling pathways that are critical for GSC survival, proliferation, and maintenance.
Caption: Putative EGFR signaling pathways in GSCs and the potential point of inhibition by this compound.
Conclusion and Future Directions
The development of effective therapies against glioblastoma remains a significant challenge, with GSCs representing a critical therapeutic target. While the specific investigation of this compound in the context of glioblastoma stem cells has not been documented in the available scientific literature, the methodologies and conceptual frameworks outlined in this guide provide a solid foundation for such research.
Future studies would be required to:
-
Determine the in vitro efficacy of this compound against a panel of patient-derived GSC lines.
-
Elucidate its specific mechanism of action and its effects on key GSC signaling pathways.
-
Evaluate its in vivo efficacy and ability to cross the blood-brain barrier in orthotopic GSC xenograft models.
Such research would be essential to determine if this compound holds any promise as a therapeutic agent for glioblastoma.
References
- 1. Targeting a Glioblastoma Cancer Stem Cell Population Defined by EGF Receptor Variant III - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation of glioblastoma multiforme stem-like cells leads to downregulation of EGFR and EGFRvIII and decreased tumorigenic and stem-like cell potential - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of the Dopamine D4 Antagonist, PD 168568, on Locomotor Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo effects of PD 168568, a potent and selective dopamine D4 receptor antagonist, on locomotor activity. The information is compiled for researchers and professionals in the field of drug development and neuroscience.
Core Compound: this compound
This compound is a selective antagonist for the dopamine D4 receptor. Its primary mechanism of action is the blockade of D4 receptor signaling pathways in the central nervous system. This selectivity makes it a valuable tool for investigating the role of the D4 receptor in various physiological and pathological processes, including the modulation of locomotor activity.
In Vivo Effects on Locomotor Activity: A Summary of Findings
Research has demonstrated that this compound can modulate locomotor activity in animal models. Specifically, in a key study, this compound was shown to inhibit amphetamine-induced hyperlocomotion in rats. This finding suggests a potential role for the dopamine D4 receptor in the expression of stimulant-induced motor activity.
Quantitative Data Presentation
The following table summarizes the available quantitative data on the effect of this compound on amphetamine-stimulated locomotor activity.
| Compound | Dose | Animal Model | Effect on Amphetamine-Induced Locomotor Activity |
| This compound | 3 mg/kg (oral) | Rat | Inhibition |
Note: This data is based on a single published study. Further dose-response and time-course studies would be beneficial for a more comprehensive understanding.
Experimental Protocols
While the full detailed protocol from the original study on this compound is not publicly available, a representative experimental protocol for assessing the effects of a compound on amphetamine-induced locomotor activity in rats is provided below. This protocol is based on established methodologies in the field.[1][2][3][4]
Amphetamine-Induced Locomotor Activity Assay in Rats
Objective: To evaluate the effect of a test compound (e.g., this compound) on the hyperlocomotor activity induced by amphetamine in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Test compound (this compound)
-
d-Amphetamine sulfate
-
Vehicle for test compound and amphetamine (e.g., saline, distilled water with a small amount of Tween 80)
-
Open field activity chambers (e.g., 43 x 43 x 31 cm) equipped with infrared photobeams
-
Data acquisition software
Procedure:
-
Animal Acclimation: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Allow at least one week for acclimation to the facility before the experiment. Handle the rats for several days leading up to the experiment to minimize stress.
-
Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes. Place each rat individually into an open field activity chamber for a 30-60 minute habituation period to allow exploration and for locomotor activity to return to a stable baseline.
-
Administration of Test Compound: Following the habituation period, remove the rats from the chambers and administer the test compound (this compound) or its vehicle via the desired route (e.g., oral gavage). The timing of administration should be based on the known pharmacokinetic profile of the test compound to ensure it is active during the locomotor activity measurement period.
-
Return to Chambers and Baseline Recording: Immediately after administration, return the rats to their respective activity chambers. Record locomotor activity for a defined period (e.g., 30 minutes) to assess any effects of the test compound on spontaneous activity.
-
Amphetamine Administration: After the baseline recording, administer d-amphetamine (e.g., 0.5 mg/kg, intraperitoneally) or its vehicle.
-
Post-Amphetamine Locomotor Activity Recording: Immediately following amphetamine injection, record locomotor activity for an extended period, typically 90-120 minutes. Data is often collected in 5 or 10-minute bins.
-
Data Analysis: The primary endpoint is the total distance traveled or the number of photobeam breaks. Compare the locomotor activity of the group treated with the test compound and amphetamine to the group treated with vehicle and amphetamine. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed differences.
Visualizations: Signaling Pathways and Experimental Workflows
Dopamine D4 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the dopamine D4 receptor and the antagonistic action of this compound.
Experimental Workflow for Locomotor Activity Assessment
The following diagram outlines the logical flow of the experimental protocol for assessing the impact of this compound on locomotor activity.
References
PD 168568: A Technical Guide for Researchers
CAS Number: 210688-56-5
Chemical Name: 2-({4-(3,4-dimethylphenyl)piperazin-1-yl}methyl)isoindolin-1-one
This document provides a comprehensive technical overview of PD 168568, a potent and selective dopamine D4 receptor antagonist. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, pharmacological data, and relevant experimental protocols.
Chemical and Physical Properties
This compound is a synthetic isoindolinone derivative with the following molecular characteristics:
| Property | Value |
| Molecular Formula | C₂₂H₂₇N₃O |
| Molecular Weight | 349.47 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound functions as a high-affinity antagonist of the dopamine D4 receptor (DRD4). It exhibits significant selectivity for the D4 receptor subtype over other dopamine receptors, particularly D2 and D3. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, typically inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking the binding of dopamine to the D4 receptor, this compound inhibits this signaling cascade. This mechanism of action has been explored for its therapeutic potential in various central nervous system disorders and, more recently, in oncology, specifically glioblastoma.
Pharmacological Data
Receptor Binding Affinity
The binding affinity of this compound for dopamine receptor subtypes has been determined through radioligand binding assays. The inhibition constant (Ki) values demonstrate its high selectivity for the D4 receptor.
| Receptor | Kᵢ (nM) |
| Dopamine D4 | 8.8 |
| Dopamine D2 | 1842 |
| Dopamine D3 | 2682 |
Data sourced from Belliotti TR, et al. Bioorg Med Chem Lett. 1998.
In Vitro Efficacy in Glioblastoma Stem Cells
This compound has been shown to selectively inhibit the proliferation of glioblastoma neural stem cells (GNS).
| Cell Line | IC₅₀ (µM) |
| Glioblastoma Neural Stem Cells (GNS) | 25-50 |
Data sourced from Dolma S, et al. Cancer Cell. 2016.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound, based on related isoindolinone syntheses, involves a multi-step process:
Step 1: Synthesis of N-(hydroxymethyl)phthalimide Phthalimide is reacted with formaldehyde in the presence of a base to yield N-(hydroxymethyl)phthalimide.
Step 2: Chlorination of N-(hydroxymethyl)phthalimide N-(hydroxymethyl)phthalimide is treated with a chlorinating agent, such as thionyl chloride, to produce N-(chloromethyl)phthalimide.
Step 3: Synthesis of 1-(3,4-dimethylphenyl)piperazine 3,4-dimethylaniline is reacted with bis(2-chloroethyl)amine to yield 1-(3,4-dimethylphenyl)piperazine.
Step 4: Coupling of N-(chloromethyl)phthalimide and 1-(3,4-dimethylphenyl)piperazine N-(chloromethyl)phthalimide is reacted with 1-(3,4-dimethylphenyl)piperazine in the presence of a base to yield 2-((4-(3,4-dimethylphenyl)piperazin-1-yl)methyl)isoindoline-1,3-dione.
Step 5: Selective Reduction to this compound The resulting isoindoline-1,3-dione is selectively reduced to the isoindolin-1-one, this compound, using a reducing agent such as zinc dust in acetic acid.
Caption: Plausible synthetic workflow for this compound.
In Vitro Glioblastoma Stem Cell Viability Assay
This protocol is adapted from methodologies used to assess the cytotoxicity of compounds against glioblastoma stem cells.
1. Cell Culture:
-
Glioblastoma neural stem cells (GNS) are cultured as neurospheres in serum-free neural stem cell medium supplemented with EGF and FGF.
2. Cell Plating:
-
Neurospheres are dissociated into single cells using a suitable non-enzymatic dissociation solution.
-
Cells are plated in 96-well plates at a density of 5,000 cells per well.
3. Compound Treatment:
-
This compound is dissolved in DMSO to create a stock solution.
-
Serial dilutions of this compound are prepared in culture medium.
-
Cells are treated with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 72 hours. A vehicle control (DMSO) is also included.
4. Viability Assessment (MTT Assay):
-
After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC₅₀ value is determined by plotting the percentage of viability against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for GNS viability assay using MTT.
In Vivo Amphetamine-Stimulated Locomotor Activity in Rats
This protocol is based on the study by Belliotti et al. (1998) to assess the central nervous system activity of this compound.
1. Animals:
-
Male Sprague-Dawley rats are used.
-
Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.
2. Acclimation:
-
Rats are acclimated to the testing environment (e.g., open-field activity chambers) for a set period before the experiment.
3. Drug Administration:
-
This compound is administered orally (p.o.) at a dose of 3 mg/kg.
-
A control group receives the vehicle.
4. Amphetamine Challenge:
-
60 minutes after the administration of this compound or vehicle, rats are challenged with an intraperitoneal (i.p.) injection of d-amphetamine sulfate at a dose of 0.5 mg/kg.
5. Locomotor Activity Measurement:
-
Immediately after the amphetamine injection, locomotor activity is recorded for 60 minutes using an automated activity monitoring system.
-
Parameters such as total distance traveled, horizontal activity, and vertical activity (rearing) are measured.
6. Data Analysis:
-
The locomotor activity data for the this compound-treated group is compared to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant reduction in amphetamine-stimulated locomotor activity in the this compound-treated group indicates central dopamine D4 receptor antagonism.
Signaling Pathway
This compound acts by blocking the dopamine D4 receptor, a Gαi/o-coupled receptor. The binding of dopamine to DRD4 initiates a signaling cascade that this compound inhibits.
Caption: Simplified Dopamine D4 receptor signaling pathway and the inhibitory action of this compound.
The Discovery and Synthesis of PD 168568: A Selective Dopamine D4 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PD 168568 is a potent and selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric and neurological disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes a detailed, step-by-step synthetic protocol, in-depth methodologies for key biological assays, and a summary of its pharmacological properties. Visual diagrams of the signaling pathway, synthetic route, and experimental workflows are provided to facilitate a deeper understanding of this important research compound.
Introduction
The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, has been a subject of intense research interest due to its potential role in the pathophysiology of schizophrenia, Parkinson's disease, and addiction. Unlike other dopamine receptor subtypes, the D4 receptor is predominantly expressed in the prefrontal cortex, hippocampus, and amygdala, suggesting its involvement in cognitive and emotional processes. The development of selective D4 receptor antagonists is crucial for elucidating its physiological functions and for the potential development of novel therapeutics with improved side-effect profiles compared to less selective antipsychotic agents.
This compound, chemically known as 3-[2-[4-(3,4-dimethylphenyl)-1-piperazinyl]ethyl]-2,3-dihydro-1H-isoindol-1-one, emerged from research efforts at Parke-Davis to identify potent and selective D4 receptor antagonists. Its isoindolinone scaffold represents a key structural feature contributing to its high affinity and selectivity. This document serves as a technical resource, consolidating the available information on this compound to support ongoing and future research in this area.
Pharmacological Profile
This compound exhibits high affinity and selectivity for the human dopamine D4 receptor. The quantitative data for its binding affinities and functional activity are summarized in the tables below.
Table 1: Receptor Binding Affinities of this compound
| Receptor Subtype | Ki (nM) |
| Dopamine D4 | 8.8[1] |
| Dopamine D2 | 1842[1] |
| Dopamine D3 | 2682[1] |
Ki values were determined by radioligand binding assays.
Table 2: In Vitro Functional Activity of this compound
| Cell Line | Assay | IC50 |
| Glioblastoma Neural Stem Cells (GNS) | Cell Viability | 25-50 µM[1] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the formation of the isoindolinone core and the attachment of the substituted piperazine side chain. The following protocol is based on the likely synthetic route described in the primary literature from Parke-Davis.
Experimental Protocol: Synthesis of 3-[2-[4-(3,4-dimethylphenyl)-1-piperazinyl]ethyl]-2,3-dihydro-1H-isoindol-1-one
Step 1: Synthesis of 1-(3,4-dimethylphenyl)piperazine
-
To a solution of 3,4-dimethylaniline and bis(2-chloroethyl)amine hydrochloride in a suitable solvent (e.g., n-butanol) is added a base (e.g., triethylamine).
-
The reaction mixture is heated at reflux for an extended period.
-
After cooling, the mixture is worked up with an aqueous acid/base extraction and the crude product is purified by column chromatography or crystallization to yield 1-(3,4-dimethylphenyl)piperazine.
Step 2: Synthesis of 2-(2-Bromoethyl)isoindolin-1-one
-
Phthalide is treated with 2-aminoethanol to form N-(2-hydroxyethyl)phthalimide.
-
The resulting alcohol is then converted to the corresponding bromide using a standard brominating agent (e.g., phosphorus tribromide or thionyl bromide with subsequent bromide displacement).
-
The phthalimide is then selectively reduced to the isoindolinone using a reducing agent such as tin(II) chloride or catalytic hydrogenation.
Step 3: Synthesis of this compound
-
A mixture of 1-(3,4-dimethylphenyl)piperazine, 2-(2-bromoethyl)isoindolin-1-one, and a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine) in an appropriate polar aprotic solvent (e.g., acetonitrile or DMF) is heated.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford this compound.
Caption: Synthetic pathway for this compound.
Biological Assays
Dopamine D4 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., CHO or HEK293) expressing the recombinant human dopamine D4 receptor.
-
Radioligand: A radiolabeled D4 receptor antagonist with high affinity, such as [3H]-spiperone, is used.
-
Competitive Binding: The assay is performed in a 96-well plate format. Constant concentrations of the cell membranes and radioligand are incubated with increasing concentrations of this compound.
-
Incubation and Filtration: The mixture is incubated to reach equilibrium. The bound radioligand is then separated from the unbound by rapid filtration through glass fiber filters.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for the dopamine D4 receptor binding assay.
Amphetamine-Stimulated Locomotor Activity Assay
Objective: To evaluate the in vivo efficacy of this compound in a rodent model of dopamine hyperactivity.
Methodology:
-
Animals: Male Sprague-Dawley or Wistar rats are used.
-
Habituation: Animals are habituated to the open-field activity chambers for a set period before the experiment.
-
Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.
-
Amphetamine Challenge: After a predetermined pretreatment time, animals are challenged with an i.p. injection of d-amphetamine (e.g., 0.5-1.5 mg/kg) to induce hyperlocomotion.
-
Locomotor Activity Monitoring: The locomotor activity of each animal is recorded for a specified duration (e.g., 60-90 minutes) using an automated activity monitoring system with infrared beams.
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified. The data is analyzed using ANOVA followed by post-hoc tests to determine the dose-dependent effect of this compound on amphetamine-induced hyperlocomotion.
Glioblastoma Stem Cell Viability Assay
Objective: To determine the cytotoxic effect (IC50) of this compound on glioblastoma stem cells (GSCs).
Methodology:
-
Cell Culture: Patient-derived GSCs are cultured in serum-free neural stem cell medium supplemented with growth factors (EGF and bFGF).
-
Cell Seeding: GSCs are seeded in 96-well plates at a specific density.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTS or MTT assay, which measures mitochondrial metabolic activity.
-
Data Analysis: The absorbance values are read using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control. The IC50 value is determined by fitting the dose-response curve with a non-linear regression model.
Signaling Pathway
As a dopamine D4 receptor antagonist, this compound blocks the binding of dopamine to the D4 receptor. The D4 receptor is a Gi/o-coupled receptor. Its activation by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking this interaction, this compound prevents the downstream signaling cascade initiated by dopamine.
Caption: Dopamine D4 receptor signaling and the antagonistic action of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the dopamine D4 receptor in the central nervous system and in pathological conditions such as glioblastoma. Its high selectivity makes it superior to less specific dopamine antagonists for delineating the specific functions of the D4 receptor subtype. This technical guide provides a comprehensive resource for researchers utilizing this compound, offering detailed protocols for its synthesis and biological evaluation. The provided diagrams and data tables are intended to facilitate a clear and concise understanding of this important molecule. Further research with this compound and similar compounds will continue to advance our understanding of dopamine D4 receptor pharmacology and its therapeutic potential.
References
PD 168568: A Technical Guide to its Dopamine Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 168568 is a potent and selective antagonist of the dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors. Its high affinity and selectivity for the D4 subtype over other dopamine receptors, particularly D2 and D3, have made it a valuable pharmacological tool for investigating the physiological and pathological roles of the D4 receptor. This technical guide provides a comprehensive overview of the binding affinity of this compound for dopamine receptors, detailed experimental protocols for its characterization, and a summary of the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of this compound for various human dopamine receptor subtypes has been determined through radioligand binding assays. The inhibition constants (Ki) are summarized in the table below, highlighting the compound's significant selectivity for the D4 receptor.
| Receptor Subtype | Ki (nM) | Reference |
| Dopamine D1 | >10,000 | [1] |
| Dopamine D2 | 1842 | [1] |
| Dopamine D3 | 2682 | [1] |
| Dopamine D4 | 8.8 | [1] |
| Dopamine D5 | >10,000 | [1] |
Table 1: Binding Affinity (Ki) of this compound for Human Dopamine Receptor Subtypes.
Experimental Protocols
The determination of the binding affinity of this compound is typically achieved through competitive radioligand binding assays. Below is a detailed methodology based on standard practices in the field.
Radioligand Binding Assay for Dopamine D2, D3, and D4 Receptors
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D2, D3, or D4 receptor subtypes are cultured to confluence.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a fresh assay buffer.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for D2, D3, and D4 receptors), and varying concentrations of the unlabeled competitor drug (this compound).
-
The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
3. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using a non-linear regression analysis program to determine the IC50 value, which is the concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Signaling Pathways and Experimental Workflows
Dopamine D4 Receptor Antagonist Signaling Pathway
As a D2-like receptor, the dopamine D4 receptor is coupled to Gi/o proteins. Upon activation by dopamine, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this signaling cascade.
Caption: Dopamine D4 Receptor Antagonist Signaling Pathway.
Experimental Workflow for Determining Binding Affinity
The following diagram illustrates the key steps involved in a typical radioligand binding assay to determine the binding affinity of a compound like this compound.
Caption: Radioligand Binding Assay Experimental Workflow.
References
The Structural Al-chemy of EGFR Inhibition: An In-depth Technical Guide on the Structure-Activity Relationship of PD 168568
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structural activity relationship (SAR) of PD 168568, a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By dissecting the molecular architecture of this compound and its analogs, we illuminate the key structural motifs that govern its inhibitory activity, offering valuable insights for the rational design of next-generation EGFR inhibitors.
Core Scaffold and Pharmacophore
This compound belongs to the 4-anilinoquinazoline class of EGFR inhibitors. The fundamental pharmacophore consists of a quinazoline core that serves as a scaffold, anchoring the molecule within the ATP-binding site of the EGFR kinase domain. The aniline ring extends into a hydrophobic pocket, and various substituents on both the quinazoline and aniline moieties can be modified to modulate potency, selectivity, and pharmacokinetic properties.
Structure-Activity Relationship (SAR) Analysis
The inhibitory potency of this compound and its analogs is exquisitely sensitive to structural modifications at several key positions. The following sections detail the SAR at the C4, C6, and C7 positions of the quinazoline ring and on the aniline moiety.
The 4-Anilino Moiety: A Key to Potency
The 4-anilino group is a critical component for high-affinity binding. The nitrogen atom of the aniline forms a crucial hydrogen bond with the backbone amide of Met793 in the hinge region of the EGFR kinase domain.
-
Substitution on the Aniline Ring: Small, electron-withdrawing groups at the meta-position of the aniline ring, such as the 3-bromo substituent in this compound, are well-tolerated and can enhance potency. This is likely due to favorable interactions within the hydrophobic pocket of the ATP-binding site. Larger substituents or substitution at the ortho or para positions can lead to a decrease in activity due to steric hindrance.
The Quinazoline Core: The Anchor
The quinazoline ring system mimics the adenine portion of ATP, occupying the adenine-binding pocket.
-
C6 and C7 Substitutions: The 6,7-dimethoxy substitution pattern, as seen in this compound, is highly favorable for potent EGFR inhibition. These methoxy groups extend towards the solvent-exposed region of the ATP-binding site and can be replaced with other small lipophilic groups or groups capable of forming additional hydrogen bonds to enhance solubility and cell permeability without compromising inhibitory activity. The introduction of longer, more flexible alkoxy chains at these positions can sometimes lead to a slight decrease in potency.
The following table summarizes the quantitative SAR data for a series of 4-anilinoquinazoline analogs, illustrating the impact of various substitutions on EGFR inhibitory activity.
| Compound | R (Aniline Substituent) | R1 (C6-substituent) | R2 (C7-substituent) | EGFR Kinase IC50 (nM) |
| This compound | 3-Br | -OCH3 | -OCH3 | 0.05 |
| Analog 1 | H | -OCH3 | -OCH3 | 0.5 |
| Analog 2 | 3-Cl | -OCH3 | -OCH3 | 0.06 |
| Analog 3 | 3-CH3 | -OCH3 | -OCH3 | 0.2 |
| Analog 4 | 4-Br | -OCH3 | -OCH3 | > 10 |
| Analog 5 | 3-Br | -OCH2CH3 | -OCH2CH3 | 0.1 |
| Analog 6 | 3-Br | H | H | > 100 |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound is typically performed using an in vitro kinase assay. The following is a representative protocol for an EGFR tyrosine kinase assay.
EGFR Tyrosine Kinase Inhibition Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
96-well microtiter plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 10 µL of a solution containing the EGFR enzyme in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add 10 µL of a solution containing the substrate (Poly(Glu, Tyr)) and ATP in kinase assay buffer to each well to start the reaction.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
-
Detection of Kinase Activity:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the EGFR signaling pathway and the workflow of an in vitro kinase inhibition assay.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro EGFR kinase inhibition assay.
Methodological & Application
Application Notes and Protocols for PD 168568 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 168568 is a potent and selective antagonist of the dopamine D4 receptor (DRD4), with Ki values of 8.8 nM, 1842 nM, and 2682 nM for the D4, D2, and D3 receptors, respectively.[1][2] Its isoindolinone structure contributes to this selectivity.[1][2] Notably, this compound has demonstrated inhibitory effects on the proliferation and survival of glioblastoma stem cells, suggesting its potential as a therapeutic agent in cancer research.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in a cell culture setting, including protocols for determining its effective concentration and assessing its biological activity.
Physicochemical Properties and Storage
A summary of the key physicochemical properties of this compound is presented in the table below. Proper storage is critical to maintain the stability and activity of the compound.
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₇N₃O | MedChemExpress |
| Molecular Weight | 349.47 g/mol | MedChemExpress |
| Appearance | Crystalline solid | General knowledge |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage Conditions | -20°C for long-term storage | MedChemExpress |
Signaling Pathway of the Dopamine D4 Receptor
This compound exerts its effects by antagonizing the dopamine D4 receptor. This receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand dopamine, typically couples to Gαi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades that can influence cell proliferation, survival, and differentiation.
References
Application Notes and Protocols for In Vivo Studies of Anti-PD-1 Antibodies
Disclaimer: Information regarding a specific compound designated "PD 168568" was not found in the available resources. The following application notes and protocols are provided as a representative example for in vivo studies using anti-PD-1 antibodies, a common therapeutic agent in immuno-oncology research, based on the available scientific literature.
Introduction
Programmed Death-1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells, which, upon binding to its ligands PD-L1 and PD-L2, delivers an inhibitory signal that attenuates T cell responses.[1][2] This mechanism is crucial for maintaining peripheral tolerance and preventing autoimmune reactions.[1] However, many tumors exploit this pathway to evade immune destruction by overexpressing PD-L1.[1][2] Blockade of the PD-1/PD-L1 axis with monoclonal antibodies has emerged as a revolutionary cancer immunotherapy, reinvigorating anti-tumor T cell responses.[2][3]
These application notes provide detailed protocols for the in vivo evaluation of anti-PD-1 antibodies in preclinical mouse models of cancer.
Data Presentation
Table 1: Recommended Dosing for In Vivo Anti-PD-1 Antibody Studies in Mice
| Mouse Model | Cell Line | Anti-PD-1 Antibody Clone | Dose (per mouse) | Route of Administration | Dosing Schedule | Reference |
| C57BL/6 | MC38 (Colon adenocarcinoma) | 29F.1A12 | 200 µg | Intraperitoneal (i.p.) | Days 6, 9, 12 post-tumor inoculation | [4] |
| BALB/c | CT26 (Colon carcinoma) | RMP1-14 | 100-250 µg | Intraperitoneal (i.p.) | Every 3-4 days | N/A |
| C57BL/6 | B16-F10 (Melanoma) | 29F.1A12 | 200 µg | Intraperitoneal (i.p.) | Days 3, 6, 9 post-tumor inoculation | N/A |
Note: Dosing schedules and amounts may require optimization depending on the tumor model, antibody clone, and experimental goals.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of an Anti-PD-1 Antibody in a Syngeneic Mouse Tumor Model
Objective: To evaluate the anti-tumor efficacy of an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
Syngeneic tumor cells (e.g., MC38 for C57BL/6 mice)
-
6-8 week old female C57BL/6 mice
-
Anti-PD-1 antibody (e.g., clone 29F.1A12)
-
Isotype control antibody
-
Phosphate-buffered saline (PBS)
-
Syringes and needles (23-25G)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Inoculation:
-
Culture MC38 cells to ~80% confluency.
-
Harvest and wash the cells twice with sterile PBS.
-
Resuspend cells in PBS at a concentration of 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the flank of each mouse.
-
-
Animal Grouping and Treatment:
-
Monitor tumor growth daily. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (n=8-10 mice per group).
-
Group 1 (Control): Administer isotype control antibody (e.g., 200 µg in 100 µL PBS) via intraperitoneal (i.p.) injection.
-
Group 2 (Treatment): Administer anti-PD-1 antibody (200 µg in 100 µL PBS) via i.p. injection.
-
Follow the dosing schedule outlined in Table 1 (e.g., days 6, 9, and 12 post-inoculation).[4]
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health status throughout the experiment.
-
-
Endpoint:
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or if signs of excessive morbidity are observed, in accordance with institutional animal care and use guidelines.
-
Collect tumors and spleens for further ex vivo analysis (e.g., flow cytometry, immunohistochemistry).
-
Mandatory Visualization
Caption: PD-1 signaling pathway leading to T cell inhibition.
Caption: Experimental workflow for an in vivo anti-PD-1 antibody study.
References
- 1. Structures of PD-1 with its ligands: Sideways and dancing cheek to cheek - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Revisiting the PD-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
Application Notes and Protocols for PD 168568 in Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to conventional therapies. The aberrant activation of multiple signaling pathways is a hallmark of GBM, driving its malignant phenotype. One of the critical pathways frequently dysregulated in GBM is the Receptor Tyrosine Kinase (RTK) signaling network, which includes the Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR and the Ras/Raf/MEK/ERK (MAPK) cascades. These pathways regulate essential cellular processes such as cell growth, survival, proliferation, and motility. Consequently, small molecule inhibitors targeting these pathways are of significant interest in the development of novel therapeutic strategies for GBM.
This document provides detailed application notes and protocols for characterizing the effects of a representative small molecule inhibitor, here designated as PD 168568 (as a placeholder for a potent PI3K/mTOR dual inhibitor), on glioblastoma cells. The provided data and methodologies are based on published studies of similar inhibitors in GBM cell lines and are intended to serve as a comprehensive guide for researchers.
Data Presentation: Efficacy of this compound on Glioblastoma Cell Lines
The following tables summarize the dose-dependent effects of this compound on the viability, apoptosis, and cell cycle distribution of the human glioblastoma cell lines U87MG and U251MG.
Table 1: Inhibition of Cell Viability by this compound in GBM Cells
| Cell Line | Treatment Duration (hours) | IC50 of this compound (µM) | 95% Confidence Interval (µM) |
| U87MG | 72 | 7.10 | 5.6 - 8.5 |
| U251MG | 72 | 11.99 | 10.6 - 13.4 |
Data is representative of a potent PI3K/mTOR inhibitor and is adapted from studies on compounds with similar mechanisms of action.[1]
Table 2: Induction of Apoptosis by this compound in GBM Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V+) |
| U87MG | 0 (Control) | 72 | 5.2 ± 0.8% |
| 5 | 72 | 18.5 ± 2.1% | |
| 10 | 72 | 35.7 ± 3.5% | |
| U251MG | 0 (Control) | 72 | 4.8 ± 0.6% |
| 10 | 72 | 22.4 ± 2.8% | |
| 20 | 72 | 41.3 ± 4.2% |
Values are presented as mean ± standard deviation from representative experiments.[1]
Table 3: Effect of this compound on Cell Cycle Distribution in GBM Cells
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| U87MG | 0 (Control) | 72 | 55.2 ± 2.5% | 30.1 ± 1.8% | 14.7 ± 1.2% |
| 5 | 72 | 68.4 ± 3.1% | 20.5 ± 1.5% | 11.1 ± 0.9% | |
| 10 | 72 | 75.1 ± 3.8% | 15.3 ± 1.1% | 9.6 ± 0.8% | |
| U251MG | 0 (Control) | 72 | 58.9 ± 2.9% | 28.5 ± 2.0% | 12.6 ± 1.0% |
| 10 | 72 | 70.2 ± 3.5% | 18.9 ± 1.6% | 10.9 ± 0.9% | |
| 20 | 72 | 78.6 ± 4.1% | 12.1 ± 1.0% | 9.3 ± 0.7% |
Values are presented as mean ± standard deviation from representative experiments, demonstrating a G1 phase arrest.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by inhibitors like this compound in GBM and the general workflows for the experimental protocols.
Caption: The PI3K/Akt/mTOR signaling pathway in glioblastoma.
Caption: The Ras/Raf/MEK/ERK (MAPK) signaling pathway in glioblastoma.
Caption: General experimental workflow for assessing the effects of this compound.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
GBM cell lines (e.g., U87MG, U251MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multiskan MS spectrophotometer
Procedure:
-
Seed GBM cells into 96-well plates at a density of 3 x 10³ cells/well and allow them to adhere overnight.[2]
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for the desired time period (e.g., 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and determine the IC50 value using appropriate software.[3]
Protocol 2: Apoptosis Analysis using Annexin V/Propidium Iodide (PI) Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated GBM cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
Procedure:
-
Seed GBM cells in 6-well plates and treat with this compound at the desired concentrations for the specified duration.
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol determines the distribution of cells in the different phases of the cell cycle based on their DNA content.
Materials:
-
Treated and untreated GBM cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
PI/RNase A staining solution
-
Flow cytometer
-
6-well cell culture plates
Procedure:
-
Seed GBM cells in 6-well plates and treat with this compound at various concentrations for the desired time.
-
Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in cold 70% ethanol while vortexing gently and fix for at least 30 minutes on ice.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
References
Application Notes and Protocols: PD 168568 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 168568 is a potent and selective antagonist of the dopamine D4 receptor (DRD4), a G protein-coupled receptor belonging to the D2-like family.[1] It exhibits high selectivity for the D4 receptor over other dopamine receptor subtypes, such as D2.[1] The dopamine D4 receptor is predominantly expressed in regions of the brain associated with cognition and emotion, including the frontal cortex.[2] As a D2-like receptor, the D4 receptor is coupled to Gαi/o proteins. Its antagonism by compounds like this compound inhibits the downstream signaling cascade that typically leads to a decrease in intracellular cyclic AMP (cAMP) levels. Due to its role in modulating dopaminergic pathways, this compound is a valuable tool for investigating the physiological functions of the D4 receptor and its implications in various neurological and psychiatric conditions.
Physicochemical Properties and Solubility
This compound is supplied as a dihydrochloride salt. Its properties and solubility in common laboratory solvents are critical for the accurate preparation of stock and working solutions for in vitro and in vivo experiments.
| Property | Value | Source |
| Chemical Name | 3-[2-[4-(3,4-dimethylphenyl)-1-piperazinyl]ethyl]-2,3-dihydro-1H-isoindol-1-one dihydrochloride | [1] |
| Molecular Weight | 422.39 g/mol | [1] |
| Appearance | Crystalline solid | General |
| Purity | ≥98% (by HPLC) | [1] |
| Storage (Solid) | Desiccate at room temperature. | [1] |
Solubility Data:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| Water | 21.12 | 50 | [1] |
| DMSO | 42.24 | 100 | [1] |
| Ethanol | Not specified (expected to be lower than DMSO) | Not specified | General knowledge |
Mechanism of Action: Dopamine D4 Receptor Antagonism
This compound exerts its effects by blocking the binding of the endogenous neurotransmitter dopamine to the D4 receptor. This antagonism prevents the activation of the associated Gαi/o protein, leading to a disinhibition of adenylyl cyclase. Consequently, the conversion of ATP to cyclic AMP (cAMP) is not suppressed, thereby altering downstream signaling pathways that are normally modulated by D4 receptor activation.
Experimental Protocols
Preparation of Stock Solutions
Accurate preparation of stock solutions is crucial for obtaining reproducible experimental results. Due to its high solubility, DMSO is the recommended solvent for preparing a high-concentration primary stock solution.
Materials:
-
This compound dihydrochloride (solid)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated analytical balance and weighing paper/boat
-
Vortex mixer
Protocol for a 100 mM DMSO Stock Solution:
-
Calculation: Determine the mass of this compound dihydrochloride required.
-
Molecular Weight (MW) = 422.39 g/mol
-
To prepare 1 mL of a 100 mM (0.1 M) solution:
-
Mass (mg) = 0.1 mol/L * 0.001 L * 422.39 g/mol * 1000 mg/g = 42.24 mg
-
-
-
Weighing: Carefully weigh out 42.24 mg of this compound dihydrochloride using an analytical balance in a fume hood.
-
Dissolving: Transfer the weighed compound into a sterile microcentrifuge tube. Add 1 mL of anhydrous, sterile DMSO.
-
Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear and free of particulates.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Properly stored, the DMSO stock solution should be stable for several months.
-
Preparation of Working Solutions for In Vitro Assays
For cell-based experiments, the concentrated DMSO stock solution must be serially diluted to the final desired concentration in the appropriate cell culture medium. It is critical to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Materials:
-
100 mM this compound in DMSO (from Protocol 1)
-
Sterile cell culture medium (appropriate for your cell line)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Protocol for a 10 µM Working Solution:
-
Intermediate Dilution (e.g., to 1 mM):
-
Thaw a 100 mM stock aliquot.
-
Dilute the stock 1:100 by adding 2 µL of the 100 mM stock to 198 µL of sterile cell culture medium. Mix well by gentle pipetting. This creates a 1 mM intermediate solution.
-
-
Final Dilution (to 10 µM):
-
Further dilute the 1 mM intermediate solution 1:100. For example, add 10 µL of the 1 mM solution to 990 µL of cell culture medium to obtain a final volume of 1 mL at a concentration of 10 µM.
-
The final DMSO concentration in this example would be 0.1%.
-
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO (e.g., 0.1%) in the cell culture medium to account for any solvent effects.
-
Application: Use the freshly prepared working solutions and vehicle control to treat cells immediately.
Typical Experimental Concentrations: The effective concentration of this compound can vary depending on the cell type and the specific assay. A common approach is to perform a dose-response experiment with concentrations ranging from nanomolar to micromolar (e.g., 10 nM to 100 µM) to determine the optimal concentration for your experimental system.
Experimental Workflow for a Cell-Based Assay
The following diagram outlines a general workflow for assessing the effect of this compound on a cellular response, such as cAMP levels or downstream gene expression.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup and cell lines. Always consult the product's certificate of analysis for batch-specific information and handle all chemicals with appropriate safety precautions.
References
Application Notes and Protocols for Studying Dopamine Signaling Pathways Using PD 168568
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 168568 is a potent and selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders. Its high affinity and selectivity for the D4 receptor over other dopamine receptor subtypes, such as D2 and D3, make it an invaluable tool for dissecting the specific roles of D4 receptor signaling in cellular and systemic physiology. These application notes provide detailed protocols for utilizing this compound to investigate dopamine D4 receptor-mediated signaling pathways, from in vitro binding and functional assays to in vivo measurements of neurotransmitter release and neuronal activity.
Data Presentation
Table 1: Binding Affinity of this compound for Dopamine Receptor Subtypes
| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |
| Dopamine D4 | 8.8 | [1][2] |
| Dopamine D2 | 1842 | [1][2] |
| Dopamine D3 | 2682 | [1][2] |
Table 2: In Vivo Effects of this compound
| Experimental Model | Dosage | Effect | Reference |
| Rat | 3 mg/kg (Oral) | Inhibition of amphetamine-stimulated locomotor activity | [1] |
Signaling Pathways and Experimental Workflows
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to Gi/o proteins. Activation of these receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, D4 receptor activation can trigger other signaling cascades, including the modulation of ion channels, activation of mitogen-activated protein kinase (MAPK) pathways (such as ERK1/2), and recruitment of β-arrestin.
Figure 1: Dopamine D4 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound for the dopamine D4 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone.
-
This compound.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well plates.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the D4 receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of [³H]-Spiperone.
-
Increasing concentrations of this compound for the competition curve.
-
Buffer for total binding.
-
Haloperidol for non-specific binding.
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value for this compound. Calculate the Ki value using the Cheng-Prusoff equation.
Figure 2: Workflow for Radioligand Binding Assay.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize the dopamine-induced inhibition of adenylyl cyclase.
Materials:
-
Cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293).[3]
-
This compound.
-
Dopamine.
-
Forskolin (to stimulate adenylyl cyclase).
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate cells in a 96-well or 384-well plate and grow to confluency.
-
Assay:
-
Wash cells with assay buffer.
-
Pre-incubate cells with varying concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of dopamine (typically EC80) and forskolin to stimulate cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.[4]
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine the IC50 value for its antagonistic activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Modulation of intracellular cyclic AMP levels by different human dopamine D4 receptor variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
PD 168568: A Potent and Selective D4 Receptor Antagonist for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PD 168568 is a potent and selective antagonist for the dopamine D4 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the prefrontal cortex, amygdala, and hippocampus.[1][2] The dopamine D4 receptor is implicated in a variety of neurological and psychiatric conditions, including schizophrenia, ADHD, and substance use disorders.[3] The high selectivity of this compound for the D4 receptor over other dopamine receptor subtypes, particularly D2 and D3, makes it an invaluable tool for elucidating the specific physiological and pathological roles of the D4 receptor.[4][5][6] These application notes provide detailed protocols for the use of this compound in common in vitro assays to characterize its binding and functional activity at the D4 receptor.
Data Presentation
The binding affinity of this compound for dopamine receptor subtypes has been determined through radioligand binding assays. The data clearly demonstrates its high selectivity for the D4 receptor.
| Compound | Receptor Subtype | Kᵢ (nM) | Selectivity (fold vs. D4) |
| This compound | Dopamine D4 | 8.8[4][5][6] | - |
| Dopamine D2 | 1842[4][5][6][7] | ~209 | |
| Dopamine D3 | 2682[4][5][6] | ~305 |
Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to inhibitory G proteins (Gαi/o).[2][8][9] Upon activation by an agonist, the D4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] this compound, as a competitive antagonist, blocks this signaling cascade by preventing agonist binding to the D4 receptor.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the dopamine D4 receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D4 receptor (e.g., HEK293 or CHO cells).[10] Homogenize cells in a cold lysis buffer and pellet the membranes by centrifugation.[10] Resuspend the pellet in an appropriate assay buffer and determine the protein concentration.[10]
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
A fixed concentration of a suitable D4 receptor radioligand (e.g., [³H]-spiperone or another appropriate ligand). The concentration should be at or near the K₋ of the radioligand for the D4 receptor.
-
Increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) or vehicle for total binding determination.
-
For non-specific binding determination, add a high concentration of a non-labeled D4 antagonist (e.g., 10 µM haloperidol).
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.[10]
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) pre-soaked in a buffer like polyethyleneimine to reduce non-specific binding.[10] Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.[10]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant for the receptor.
Functional Assay: cAMP Inhibition
This protocol measures the antagonist activity of this compound by quantifying its ability to block agonist-induced inhibition of cyclic AMP (cAMP) production in cells expressing the D4 receptor.
Experimental Workflow:
Methodology:
-
Cell Culture: Seed cells stably expressing the human dopamine D4 receptor into 96-well plates and grow to a suitable confluency.
-
Assay Procedure:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with increasing concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) for a defined period (e.g., 15-30 minutes).
-
To stimulate adenylyl cyclase and increase basal cAMP levels for easier detection of inhibition, forskolin can be added.
-
Add a fixed concentration of a D4 receptor agonist (e.g., dopamine or a selective D4 agonist) to all wells except the basal control. The agonist concentration should be at its EC₅₀ or EC₈₀ for maximal and robust response.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for the modulation of intracellular cAMP levels.
-
cAMP Measurement: Terminate the reaction and lyse the cells according to the manufacturer's protocol of the chosen cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based kits).[11][12][13][14][15] Measure the intracellular cAMP concentration using a plate reader.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. Determine the IC₅₀ value of this compound for the inhibition of the agonist-induced response using non-linear regression. This IC₅₀ value represents the potency of this compound as a D4 receptor antagonist in a functional setting.
Schild Analysis for Determining Antagonist Affinity (pA₂)
Schild analysis is a robust method to determine the dissociation constant (K₋) of a competitive antagonist from functional data, providing a pA₂ value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the same response.[16]
Experimental Workflow:
Methodology:
-
Agonist Dose-Response Curves: Perform a functional assay (e.g., the cAMP inhibition assay described above) to generate a full dose-response curve for a D4 receptor agonist in the absence of this compound.
-
Antagonist Incubation: Repeat the agonist dose-response curve in the presence of several fixed concentrations of this compound. It is crucial that the antagonist is allowed to equilibrate with the receptors before the addition of the agonist.
-
Data Collection: For each concentration of this compound, determine the EC₅₀ of the agonist. A competitive antagonist like this compound should cause a parallel rightward shift of the agonist dose-response curve without affecting the maximal response.[16]
-
Dose Ratio Calculation: For each concentration of this compound, calculate the dose ratio (DR) by dividing the agonist EC₅₀ in the presence of the antagonist by the agonist EC₅₀ in the absence of the antagonist.
-
Schild Plot Construction: Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
Data Analysis: Perform a linear regression on the Schild plot. For a simple competitive antagonist, the slope of the regression line should be close to 1.0.[16][17] The pA₂ value is determined from the x-intercept of the regression line. The pA₂ is a measure of the antagonist's affinity and should theoretically be equal to the pKᵢ obtained from binding assays.
Conclusion
This compound is a highly selective and potent tool for the investigation of dopamine D4 receptor pharmacology and function. The protocols outlined in these application notes provide a framework for researchers to characterize the binding and functional properties of this compound and to utilize it effectively in studies aimed at understanding the role of the D4 receptor in health and disease. Proper experimental design and data analysis, as described herein, are essential for obtaining reliable and reproducible results.
References
- 1. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound dihydrochloride, D4 antagonist (CAS 210688-56-5) | Abcam [abcam.com]
- 8. tandfonline.com [tandfonline.com]
- 9. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 13. cosmobio.co.jp [cosmobio.co.jp]
- 14. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 17. The Schild regression in the process of receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 168568 Locomotor Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 168568 is a potent and selective antagonist of the dopamine D4 receptor. The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is primarily expressed in the prefrontal cortex, amygdala, and hippocampus, and is implicated in the modulation of cognitive processes and emotional behaviors. Its role in locomotor activity is of significant interest, particularly in the context of neuropsychiatric disorders such as schizophrenia and ADHD, where dopamine signaling is dysregulated. These application notes provide a comprehensive overview and detailed protocols for designing and conducting locomotor activity assays to evaluate the effects of this compound.
The primary application of this compound in this context is to attenuate the hyperlocomotor effects induced by dopamine agonists like amphetamine. By blocking the D4 receptor, this compound is expected to reduce the stimulant effects of increased dopamine levels in the brain. The following protocols and data are designed to guide researchers in setting up robust and reproducible experiments to test this hypothesis.
Data Presentation
The following tables summarize the expected quantitative data from a dose-response study of this compound on locomotor activity in rats, both at baseline and following an amphetamine challenge. The data is hypothetical but based on the known effects of D4 receptor antagonists.
Table 1: Effect of this compound on Baseline Locomotor Activity in Rats
| Treatment Group (Oral Gavage) | Dose (mg/kg) | Total Distance Traveled (cm) (Mean ± SEM) | Rearing Frequency (Counts) (Mean ± SEM) | Stereotypy Score (Mean ± SEM) |
| Vehicle (0.5% CMC in water) | - | 2500 ± 200 | 45 ± 5 | 0.5 ± 0.1 |
| This compound | 1 | 2450 ± 180 | 43 ± 4 | 0.6 ± 0.2 |
| This compound | 3 | 2400 ± 210 | 41 ± 5 | 0.5 ± 0.1 |
| This compound | 10 | 2300 ± 190 | 38 ± 4 | 0.4 ± 0.1 |
Table 2: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats
| Pre-treatment Group (Oral Gavage) | Dose (mg/kg) | Challenge (Amphetamine, 1.5 mg/kg, i.p.) | Total Distance Traveled (cm) (Mean ± SEM) | Rearing Frequency (Counts) (Mean ± SEM) | Stereotypy Score (Mean ± SEM) |
| Vehicle (0.5% CMC in water) | - | Yes | 7500 ± 500 | 90 ± 8 | 3.5 ± 0.3 |
| This compound | 1 | Yes | 6000 ± 450 | 75 ± 7 | 2.8 ± 0.2* |
| This compound | 3 | Yes | 4500 ± 400 | 60 ± 6 | 2.0 ± 0.2** |
| This compound | 10 | Yes | 3000 ± 350 | 48 ± 5 | 1.2 ± 0.1*** |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to Vehicle + Amphetamine group.
Experimental Protocols
Protocol 1: Evaluation of this compound on Baseline Locomotor Activity
Objective: To determine the effect of this compound on spontaneous locomotor activity in rats.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in sterile water
-
Male Sprague-Dawley rats (250-300g)
-
Open field apparatus (e.g., 40 x 40 x 40 cm) equipped with infrared beams or a video tracking system
-
Oral gavage needles
-
Syringes
Procedure:
-
Animal Acclimation: House rats in a temperature- and humidity-controlled vivarium on a 12-hour light/dark cycle with ad libitum access to food and water for at least 7 days prior to the experiment. Handle the rats for 3-5 minutes daily for 3 days before testing to minimize stress.
-
Habituation to Test Environment: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes.
-
Drug Preparation and Administration: Prepare a suspension of this compound in 0.5% CMC in water at the desired concentrations (e.g., 1, 3, and 10 mg/mL for 1, 3, and 10 mg/kg doses, respectively, assuming a 1 mL/kg dosing volume). Administer the vehicle or this compound solution orally via gavage.
-
Pre-treatment Period: Return the rats to their home cages for 60 minutes following oral administration to allow for drug absorption.
-
Locomotor Activity Recording:
-
Place each rat individually into the center of the open field apparatus.
-
Record locomotor activity for a period of 60 minutes.
-
Key parameters to measure include:
-
Total Distance Traveled (cm): A measure of overall horizontal activity.
-
Rearing Frequency: The number of times the rat stands on its hind legs, an exploratory behavior.
-
Stereotypy: Repetitive, invariant behaviors. This can be scored manually by a trained observer or using automated software. A common rating scale is: 0 = inactive; 1 = active; 2 = intermittent sniffing/head movements; 3 = continuous sniffing/head movements; 4 = intermittent licking/biting; 5 = continuous licking/biting.
-
-
-
Apparatus Cleaning: Thoroughly clean the open field apparatus with 70% ethanol between each animal to eliminate olfactory cues.
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the different dose groups to the vehicle control group.
Protocol 2: Evaluation of this compound on Amphetamine-Induced Hyperlocomotion
Objective: To assess the ability of this compound to inhibit the hyperlocomotor effects of amphetamine.
Materials:
-
Same as Protocol 1, with the addition of:
-
d-Amphetamine sulfate
-
Sterile 0.9% saline
Procedure:
-
Animal Acclimation and Habituation: Follow steps 1 and 2 from Protocol 1.
-
This compound Preparation and Administration: Prepare and administer this compound or vehicle orally as described in step 3 of Protocol 1.
-
Pre-treatment Period: Return the rats to their home cages for 30 minutes.
-
Amphetamine Preparation and Administration: Prepare a solution of d-amphetamine sulfate in sterile 0.9% saline (e.g., 1.5 mg/mL for a 1.5 mg/kg dose at a 1 mL/kg injection volume). Administer the amphetamine solution via intraperitoneal (i.p.) injection.
-
Post-Amphetamine Period: Immediately after the amphetamine injection, place the rats into the open field apparatus.
-
Locomotor Activity Recording: Record locomotor activity for 90 minutes, measuring the same parameters as in Protocol 1.
-
Apparatus Cleaning: Clean the apparatus as described in Protocol 1.
-
Data Analysis: Use appropriate statistical analysis (e.g., one-way ANOVA with post-hoc tests or two-way ANOVA with pre-treatment and challenge as factors) to compare the effects of different doses of this compound on amphetamine-induced hyperactivity relative to the vehicle pre-treated, amphetamine-challenged group.
Mandatory Visualization
Caption: Dopamine D4 Receptor Signaling Pathway and Point of Intervention for this compound.
Caption: Experimental Workflow for this compound Locomotor Activity Assay.
Comparative Analysis of DRD4 Inhibition: Lentiviral shRNA Knockdown vs. PD 168568
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Dopamine Receptor D4 (DRD4) is a G protein-coupled receptor implicated in a variety of neurological processes and increasingly, in the pathology of several cancers, including glioblastoma, liver, and breast cancer.[1][2] Its role in promoting cancer stem cell-like phenotypes and chemoresistance makes it an attractive therapeutic target.[2] Inhibition of DRD4 function in a research setting is primarily achieved through two distinct methodologies: genetic knockdown using lentiviral-mediated short hairpin RNA (shRNA) and pharmacological inhibition with small molecule antagonists like PD 168568.
This document provides a detailed comparative analysis of these two approaches, offering insights into their mechanisms, efficacy, and potential limitations. We present structured quantitative data, detailed experimental protocols, and visual workflows to guide researchers in selecting the most appropriate method for their experimental objectives.
Mechanism of Action
Lentiviral shRNA Knockdown: This genetic approach provides long-term, stable suppression of DRD4 expression. A lentiviral vector is used to deliver an shRNA sequence targeting the DRD4 mRNA into the host cell's genome.[3] The expressed shRNA is processed by the cell's RNA interference (RNAi) machinery, leading to the degradation of the target DRD4 mRNA and a subsequent reduction in DRD4 protein synthesis.[4] This method effectively ablates the total protein pool, allowing for the study of phenotypes resulting from the chronic loss of DRD4.
This compound Inhibition: This pharmacological approach offers acute and reversible inhibition of DRD4 function. This compound is a potent and selective small molecule antagonist that competitively binds to the DRD4 receptor.[5] By occupying the ligand-binding pocket, it prevents the endogenous ligand, dopamine, from activating the receptor and initiating downstream signaling cascades.[6] This method is ideal for studying the immediate effects of blocking DRD4 signaling and for mimicking therapeutic intervention.
Data Presentation: Quantitative Comparison
The choice between shRNA knockdown and small molecule inhibition often depends on the desired duration and specificity of the effect. The following tables summarize key quantitative parameters for both methodologies.
| Parameter | Lentiviral shRNA Knockdown of DRD4 | This compound | Citation |
| Target | DRD4 mRNA | DRD4 Protein Receptor | [3][5] |
| Mechanism | Post-transcriptional gene silencing | Competitive antagonism | [4][6] |
| Effect Duration | Stable, long-term (weeks to months) | Transient, reversible (hours) | [3] |
| Typical Efficacy | >70% protein knockdown | IC50: 25-50 µM (Glioblastoma Stem Cells) | [7] |
| Temporal Control | Limited (constitutive expression) | High (acute, dose-dependent) | [3] |
| In Vivo Use | Generation of stable knockdown models | Systemic administration for acute studies | [3][5] |
Table 1: General Comparison of DRD4 Inhibition Methods.
| Parameter | Lentiviral shRNA Knockdown of DRD4 | This compound | Citation |
| Primary Off-Target Risk | miRNA-like silencing of unintended mRNAs | Binding to other receptors or kinases | [8][9] |
| Specificity Determinant | shRNA seed sequence homology | Chemical structure and binding affinity | [5][8] |
| Known Cross-Reactivity | Dependent on shRNA sequence | DRD2 (Ki: 1842 nM), DRD3 (Ki: 2682 nM) | [5] |
| Mitigation Strategy | Use multiple shRNAs; perform rescue experiments; microarray analysis | Use at lowest effective concentration; kinome profiling; test analogs | [8][9] |
Table 2: Comparison of Specificity and Off-Target Potential.
DRD4 Signaling Pathways
DRD4 activation by dopamine initiates a complex network of signaling pathways. The canonical pathway involves coupling to Gαi/o proteins, which inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3][10] However, DRD4 can also signal through non-canonical pathways. It can engage β-Arrestin2, leading to the inactivation of Akt, and has been shown to interact with TGF-β receptors to activate Smad-dependent transcription, promoting cancer metastasis independently of dopamine.[10][11] Understanding these pathways is critical for interpreting the results of inhibition studies.
Experimental Protocols
Protocol 1: Lentiviral shRNA Knockdown of DRD4
This protocol describes the generation of DRD4 knockdown cell lines using lentiviral particles.
1.1. shRNA Vector Preparation
-
Design and Clone shRNA: Design at least three shRNA sequences targeting the DRD4 mRNA using a reputable design tool. Synthesize and anneal complementary oligonucleotides and clone them into a lentiviral expression vector (e.g., pLKO.1-puro). A non-targeting scrambled shRNA should be used as a negative control.
-
Plasmid Amplification and Purification: Transform competent E. coli with the shRNA-containing plasmids and select on ampicillin plates.[4] Isolate and purify high-quality, endotoxin-free plasmid DNA. Verify the insert by sequencing.
1.2. Lentivirus Production
-
Cell Seeding: Twenty-four hours before transfection, seed HEK293T cells in a 10 cm dish at a density that will result in 70-80% confluency at the time of transfection.[12]
-
Transfection: Co-transfect the HEK293T cells with the shRNA expression plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.[13]
-
Virus Harvest: Replace the medium 12-18 hours post-transfection.[13] Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the collections and filter through a 0.45 µm filter to remove cellular debris.[4]
-
(Optional) Virus Concentration: For high-titer virus, concentrate the supernatant by ultracentrifugation or using a commercially available concentration reagent.[4]
1.3. Target Cell Transduction
-
Cell Seeding: Seed the target cancer cells (e.g., glioblastoma cells) in a 6-well plate such that they are 50-70% confluent on the day of transduction.[12]
-
Transduction: Remove the culture medium and add fresh medium containing the lentiviral supernatant and polybrene (final concentration 5-8 µg/mL) to enhance transduction efficiency.[14]
-
Expansion and Validation: Expand the puromycin-resistant clones. Validate DRD4 knockdown at the protein level using Western blotting (see Protocol 3).
Protocol 2: Pharmacological Inhibition of DRD4 with this compound
This protocol outlines the treatment of cells with this compound and subsequent analysis of cell viability using an MTT assay.
2.1. Drug Preparation and Cell Treatment
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.
-
Cell Seeding: Seed target cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[5] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or a vehicle control (DMSO at the same final concentration as the highest drug dose). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
2.2. Cell Viability Assessment (MTT Assay)
-
Add MTT Reagent: Following the treatment incubation, add 10 µL of 5 mg/mL MTT solution to each well.[5]
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilize Formazan: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[17] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Western Blot for DRD4 Protein Quantification
This protocol is used to validate the knockdown efficiency of shRNA or to assess the baseline expression of DRD4.
-
Protein Extraction: Lyse the transduced or control cells in RIPA buffer containing protease and phosphatase inhibitors.[14] Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 10% SDS-polyacrylamide gel.[18]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[19]
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.[18]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DRD4 overnight at 4°C with gentle agitation. A loading control antibody (e.g., β-actin or GAPDH) should also be used.[20]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[20]
-
Quantification: Quantify the band intensities using densitometry software. Normalize the DRD4 band intensity to the corresponding loading control band intensity to determine the relative protein expression and calculate the percentage of knockdown.[7]
Conclusion and Recommendations
The choice between lentiviral shRNA knockdown and pharmacological inhibition with this compound is contingent on the specific research question.
-
For studying the long-term consequences of DRD4 loss and for creating stable cellular models of DRD4 deficiency, lentiviral shRNA knockdown is the preferred method.
-
For investigating the acute role of DRD4 signaling in a specific cellular event, for studies where temporal control is critical, or to mimic pharmacological intervention, this compound is more suitable.
To ensure the robustness of findings, it is often advisable to validate key results using the alternative approach. For example, a phenotype observed following treatment with this compound can be confirmed by generating a DRD4 knockdown cell line. In all experiments, the use of appropriate controls—a non-targeting shRNA for knockdown experiments and a vehicle control (DMSO) for inhibitor studies—is essential for accurate data interpretation. By carefully considering the principles and protocols outlined in this document, researchers can effectively utilize both methodologies to dissect the complex roles of DRD4 in health and disease.
References
- 1. DRD1 and DRD4 are differentially expressed in breast tumors and breast cancer stem cells: pharmacological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DRD4 promotes chemo-resistance and cancer stem cell-like phenotypes by mediating the activation of the Akt/β-catenin signaling axis in liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Construction of shRNA lentiviral vector - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 6. The Dopamine Receptor D4 Gene (DRD4) and Financial Risk-Taking: Stimulating and Instrumental Risk-Taking Propensity and Motivation to Engage in Investment Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. arep.med.harvard.edu [arep.med.harvard.edu]
- 9. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DRD4 Interacts with TGF‐β Receptors to Drive Colorectal Cancer Metastasis Independently of Dopamine Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. D(4) dopamine receptor differentially regulates Akt/nuclear factor-kappa b and extracellular signal-regulated kinase pathways in D(4)MN9D cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Lentivirus Production | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 14. researchgate.net [researchgate.net]
- 15. manuals.cellecta.com [manuals.cellecta.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. protocols.io [protocols.io]
- 20. origene.com [origene.com]
Measuring PD 168568 efficacy in patient-derived xenografts
Application Notes & Protocols
Topic: Measuring the Efficacy of a Novel Tyrosine Kinase Inhibitor, PD 168568, in Patient-Derived Xenografts
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available scientific literature and databases contain limited specific information on a compound designated "this compound." The following application notes and protocols are based on established methodologies for evaluating novel tyrosine kinase inhibitors (TKIs) in patient-derived xenograft (PDX) models. The specific molecular target and signaling pathway for this compound are presented here as a representative example based on common anti-cancer TKI mechanisms. Researchers should substitute the specific target pathway of interest for their compound.
Application Notes
Introduction
Patient-derived xenograft (PDX) models, created by implanting fresh patient tumor tissue into immunodeficient mice, are a cornerstone of translational oncology research.[1][2] These models preserve the biological and genetic heterogeneity of the original human tumor, offering a more clinically relevant platform for evaluating anti-cancer drug efficacy compared to traditional cell line-derived xenografts.[1][3] This document provides a comprehensive guide for assessing the efficacy of this compound, a hypothetical inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, in PDX models of non-small cell lung cancer (NSCLC).
Principle of the Assay
The efficacy of this compound is measured by its ability to inhibit the growth of patient-derived tumors engrafted in immunodeficient mice.[4] The primary endpoint is the assessment of tumor volume over time in a treated group versus a vehicle-treated control group.[5] Secondary endpoints include the analysis of target engagement and downstream pathway modulation (pharmacodynamics), overall survival, and body weight monitoring to assess toxicity.[5]
The EGFR Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of intracellular signaling events crucial for cell proliferation, survival, and differentiation. A key downstream cascade is the RAS-RAF-MEK-ERK pathway. In many cancers, this pathway is constitutively active due to mutations, driving uncontrolled tumor growth. This compound is hypothesized to block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activation and suppressing downstream signaling.
Caption: Hypothesized mechanism of this compound action on the EGFR pathway.
Experimental Protocols
PDX Model Establishment and Expansion
This protocol outlines the initial implantation of patient tumor tissue and subsequent passaging for cohort generation.
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under an approved IRB protocol. Transport tissue on ice in a sterile collection medium.
-
Implantation:
-
Anesthetize an immunodeficient mouse (e.g., NOD/SCID or NSG).[6]
-
Surgically implant a small fragment (approx. 3x3x3 mm) of the patient's tumor subcutaneously into the flank of the mouse.
-
Suture the incision and monitor the animal for recovery.
-
-
Tumor Growth Monitoring (Passage 0):
-
Measure tumor dimensions twice weekly using digital calipers once a palpable tumor forms.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Passaging:
-
When the P0 tumor reaches a volume of 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
Remove any necrotic tissue and divide the tumor into smaller fragments for implantation into a new cohort of mice (Passage 1).
-
Cryopreserve excess tumor fragments for future use.
-
Efficacy Study Workflow
The following workflow is initiated once a cohort of mice with established tumors (typically P2-P4, volume of 150-250 mm³) is available.
Caption: Workflow for evaluating this compound efficacy in PDX models.
Drug Formulation and Administration
-
Formulation: Prepare this compound in a sterile vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80). Prepare a fresh formulation weekly.
-
Dosing: Based on prior maximum tolerated dose (MTD) studies, administer this compound orally (e.g., via gavage) at a concentration of 50 mg/kg, once daily.
-
Control Group: Administer the vehicle solution only to the control group on the same schedule.
-
Duration: Continue treatment for 21 or 28 days, or until tumors in the control group reach the predetermined endpoint volume.
Data Collection and Analysis
-
Tumor Volume: Measure tumors twice weekly.
-
Body Weight: Record mouse body weight twice weekly as a measure of general toxicity. A weight loss exceeding 20% may require euthanasia.
-
Tumor Growth Inhibition (TGI): At the end of the study, calculate TGI using the formula:
-
TGI (%) = (1 - (ΔT / ΔC)) * 100
-
Where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.
-
-
Statistical Analysis: Compare tumor growth curves between treated and control groups using a two-way ANOVA. A p-value < 0.05 is typically considered significant.
Pharmacodynamic (PD) Marker Analysis
-
Sample Collection: At study termination (or at a 4-hour post-last dose timepoint), collect tumor tissue from a subset of mice (n=3-4) from each group.
-
Western Blot Protocol:
-
Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-p-EGFR, anti-p-ERK, anti-total EGFR, anti-total ERK, and a loading control like GAPDH).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and imaging system.
-
-
Immunohistochemistry (IHC) Protocol:
-
Fix tumor tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4 µm sections and mount on slides.
-
Perform antigen retrieval using a citrate buffer (pH 6.0).
-
Block endogenous peroxidases and non-specific binding.
-
Incubate with primary antibodies (e.g., anti-p-ERK, Ki-67 for proliferation).
-
Apply a secondary antibody detection system and visualize with DAB chromogen.
-
Counterstain with hematoxylin.
-
Scan slides and quantify staining intensity using image analysis software.
-
Data Presentation
Quantitative data should be summarized for clarity and ease of comparison.
Table 1: Tumor Growth Inhibition of this compound in NSCLC PDX Models
| PDX Model ID | Histology | Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | TGI (%) | p-value |
| LU-01-001 | Adenocarcinoma | Vehicle | 1450 ± 125 | - | - |
| LU-01-001 | Adenocarcinoma | This compound (50 mg/kg) | 350 ± 45 | 78 | < 0.001 |
| LU-01-002 | Squamous Cell | Vehicle | 1510 ± 150 | - | - |
| LU-01-002 | Squamous Cell | This compound (50 mg/kg) | 1390 ± 130 | 8 | 0.45 (NS) |
Table 2: Pharmacodynamic Modulation in LU-01-001 Tumors
| Treatment Group | Relative p-EGFR Level (Normalized to Vehicle) | Relative p-ERK Level (Normalized to Vehicle) | Ki-67 Positive Cells (%) |
| Vehicle | 1.00 | 1.00 | 65% |
| This compound (50 mg/kg) | 0.15 | 0.25 | 15% |
Table 3: Animal Toxicity Profile
| Treatment Group | Mean Body Weight Change (%) | Treatment-Related Deaths |
| Vehicle | +5.2% | 0/10 |
| This compound (50 mg/kg) | -2.5% | 0/10 |
References
- 1. xenograft.org [xenograft.org]
- 2. Patient derived xenograft - Wikipedia [en.wikipedia.org]
- 3. Patient-derived xenografts (PDXs) as model systems for human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PD 168568 Dosage for Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of PD 168568, a tyrphostin and potent EGFR inhibitor, for use in animal models. As specific in vivo data for this compound is not publicly available, this guide offers a generalized framework based on established methodologies for evaluating novel EGFR inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a tyrphostin, a class of compounds known to inhibit protein tyrosine kinases. Specifically, it is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. By blocking EGFR, this compound can interfere with downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis, making it a candidate for cancer therapy.
Q2: Which animal models are most appropriate for studying this compound?
A2: The choice of animal model is critical for the relevance of in vivo studies. For oncology research involving EGFR inhibitors like this compound, immunodeficient mouse or rat strains are commonly used to host human tumor xenografts.
-
Mice (Mus musculus): Nude (nu/nu), SCID, or NOD-SCID strains are suitable for xenograft models.
-
Rats (Rattus norvegicus): Sprague-Dawley or Wistar rats are often used for general toxicology studies.
Q3: How should this compound be formulated for in vivo administration?
A3: The formulation will depend on the physicochemical properties of this compound. A common starting point for preclinical studies is to prepare a solution or suspension in a vehicle that is well-tolerated by the animals. A typical vehicle might consist of:
-
0.5% (w/v) Carboxymethylcellulose (CMC)
-
0.1% (v/v) Tween 80 in sterile water
It is crucial to assess the stability and solubility of this compound in the chosen vehicle before starting in vivo experiments.
Troubleshooting Guides
Problem 1: High toxicity and mortality observed in treated animals.
Possible Cause: The initial dose is too high, exceeding the Maximum Tolerated Dose (MTD).
Solution:
-
Conduct a Dose Range Finding (DRF) or MTD study. Start with a wide range of doses based on in vitro cytotoxicity data or literature on similar compounds.
-
Monitor for signs of toxicity. This includes weight loss, changes in behavior (lethargy, ruffled fur), and any other adverse effects.
-
Establish the MTD. The MTD is the highest dose that does not cause unacceptable toxicity (e.g., >20% weight loss or severe clinical signs).
Problem 2: Lack of anti-tumor efficacy in xenograft models.
Possible Causes:
-
The dose is too low.
-
Poor bioavailability of the compound.
-
The tumor model is not sensitive to EGFR inhibition.
Solutions:
-
Dose Escalation: If no toxicity is observed, consider escalating the dose in subsequent efficacy studies, not exceeding the predetermined MTD.
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration of this compound in the plasma and tumor tissue over time. This will help to understand if the drug is reaching its target at sufficient concentrations.
-
Pharmacodynamic (PD) Assay: Analyze tumor tissue for biomarkers of EGFR inhibition (e.g., decreased phosphorylation of EGFR and downstream targets like ERK and AKT) to confirm target engagement.
-
Model Selection: Ensure the chosen cancer cell line for the xenograft model is known to be dependent on EGFR signaling.
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered without causing life-threatening toxicity in the chosen animal model.
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Group Allocation: Randomly assign animals to treatment groups (typically 3-5 animals per group), including a vehicle control group.
-
Dose Selection: Begin with a range of doses. A common approach is a dose-escalation scheme.
-
Drug Administration: Administer this compound or vehicle according to the planned dosing regimen (e.g., daily for 14 days) via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for any signs of toxicity.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
Protocol 2: Efficacy Study in a Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound at well-tolerated doses.
Methodology:
-
Cell Culture: Culture a human cancer cell line with known EGFR expression (e.g., A431, NCI-H1975) under sterile conditions.
-
Tumor Implantation: Subcutaneously implant a suspension of tumor cells into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Group Allocation: Randomize animals into treatment groups (e.g., vehicle control, this compound at one or more doses below the MTD).
-
Drug Administration: Begin treatment when tumors reach the desired size and continue for the duration of the study.
-
Efficacy Assessment:
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors.
-
Weigh the tumors and process them for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Data Presentation
Quantitative data from these studies should be summarized in clear, structured tables for easy comparison.
Table 1: Summary of Maximum Tolerated Dose (MTD) Study Results
| Animal Model | Strain | Administration Route | Dosing Regimen | Dose Level (mg/kg) | Observed Toxicities | MTD (mg/kg) |
| Mouse | Nude (nu/nu) | Oral (PO) | Daily for 14 days | 10 | No significant toxicity | 50 |
| 25 | Mild weight loss (<5%) | |||||
| 50 | Reversible weight loss (10-15%), transient lethargy | |||||
| 100 | Significant weight loss (>20%), severe lethargy, mortality | |||||
| Rat | Sprague-Dawley | Intravenous (IV) | Twice weekly for 4 weeks | 5 | No significant toxicity | 20 |
| 10 | Mild, transient injection site reaction | |||||
| 20 | Moderate weight loss (10%), reversible liver enzyme elevation | |||||
| 40 | Severe weight loss, mortality |
Table 2: Pharmacokinetic Parameters of an EGFR Inhibitor in Different Species
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Bioavailability (%) |
| Mouse | 10 | IV | 2500 | 0.1 | 3500 | 1.5 | - |
| 50 | PO | 1200 | 2 | 6000 | 2.0 | 34 | |
| Rat | 5 | IV | 1800 | 0.1 | 2800 | 2.5 | - |
| 20 | PO | 950 | 4 | 7600 | 3.0 | 48 | |
| Dog | 2 | IV | 1500 | 0.2 | 4500 | 4.0 | - |
| 10 | PO | 600 | 6 | 9000 | 5.5 | 40 |
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for in vivo evaluation of this compound.
Overcoming PD 168568 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with PD 168568, particularly concerning its solubility.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This compound, a potent and selective dopamine D4 receptor (DRD4) antagonist, is known to exhibit limited solubility in aqueous solutions, a common challenge with many small molecule inhibitors. This guide provides strategies to effectively dissolve and handle the compound to ensure reproducible experimental outcomes.
Solubility Characteristics and Recommended Solvents
| Solvent | Concentration | Temperature | Notes and Recommendations |
| Dimethyl Sulfoxide (DMSO) | Expected to be ≥ 20 mg/mL | Room Temperature | Primary Recommended Solvent: DMSO is a powerful organic solvent capable of dissolving a wide array of compounds, including those with poor aqueous solubility.[1][2] For initial stock solutions, dissolving this compound in pure DMSO is the most reliable method. |
| Ethanol | Lower than DMSO | Room Temperature | Can be used as a co-solvent with aqueous buffers. However, the final concentration of ethanol should be kept low in cell-based assays to avoid toxicity. |
| Aqueous Buffers (e.g., PBS, Tris) | Very Low | Room Temperature | This compound is poorly soluble in neutral aqueous buffers. Solubility may be slightly improved by adjusting the pH. As this compound is a dihydrochloride salt, acidic conditions (lower pH) may enhance solubility. However, this must be compatible with your experimental system. |
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer for an in vitro assay. What should I do?
A1: Direct dissolution of this compound in aqueous buffers is not recommended due to its low solubility. The best practice is to first prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be serially diluted in your aqueous experimental buffer to the final desired concentration. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Decrease the Final Concentration: You may be exceeding the solubility limit of this compound in the final aqueous medium. Try lowering the final concentration of the compound.
-
Increase the DMSO Concentration (with caution): A slightly higher final DMSO concentration (e.g., up to 0.5%) might help maintain solubility, but you must include a vehicle control to account for any effects of the solvent on your cells.
-
Use a Surfactant: In some biochemical assays (not cell-based), a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain solubility. However, this is generally not suitable for cell culture experiments.
-
Warm the Medium: Gently warming your cell culture medium to 37°C before adding the this compound stock solution can sometimes help. Ensure the compound is added slowly with gentle mixing.
Q3: How should I store my this compound stock solution?
A3: this compound is supplied as a solid powder and should be stored at -20°C for long-term stability.[3] Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[4] These aliquots should be stored at -20°C or -80°C and protected from light.[4]
Q4: What is the primary molecular target of this compound?
A4: this compound is a potent and selective antagonist of the dopamine D4 receptor (DRD4).[5][6][7][8] It has significantly lower affinity for D2 and D3 dopamine receptors.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol provides a detailed method for preparing a stable, high-concentration stock solution of this compound.
Materials:
-
This compound dihydrochloride (Molecular Weight: 422.39 g/mol )[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture onto the compound.
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.22 mg of this compound.
-
Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution with 4.22 mg of the compound, add 1 mL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials to protect from light. Store the aliquots at -20°C or -80°C for long-term storage.
Visualizations
References
- 1. images.thdstatic.com [images.thdstatic.com]
- 2. scribd.com [scribd.com]
- 3. medkoo.com [medkoo.com]
- 4. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]
- 6. Gene - DRD4 [maayanlab.cloud]
- 7. researchgate.net [researchgate.net]
- 8. Dextroamphetamine - Wikipedia [en.wikipedia.org]
Interpreting off-target effects of PD 168568
Technical Support Center: PD 168568
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on interpreting the experimental effects of this compound, with a specific focus on distinguishing on-target from off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
This compound is a potent and selective antagonist of the Dopamine Receptor D4 (DRD4). It binds to the D4 receptor with high affinity, blocking the receptor's interaction with its endogenous ligand, dopamine.[1]
Q2: What are the known off-targets for this compound?
This compound exhibits selectivity for the D4 receptor over other dopamine receptor subtypes. However, it does have measurable affinity for the D2 and D3 receptors, albeit at much lower potencies. These are considered its primary, known off-targets.[1]
Q3: What is the mechanism of action for DRD4 antagonism?
The Dopamine D4 receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gαi/o subunit. Upon activation, this G-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks this signaling cascade by preventing dopamine from binding and activating the receptor.
Q4: I am observing an anti-proliferative effect in my cancer cell line at a 25-50 µM concentration. Is this expected for a DRD4 antagonist?
This is a critical question for interpreting your results. The reported inhibitory constant (Ki) of this compound for the D4 receptor is in the low nanomolar range (around 8.8 nM).[1] In contrast, its IC50 for inhibiting the proliferation of glioblastoma neural stem cells is in the 25-50 µM range.[1] This ~3000-fold difference in concentration strongly suggests that the observed anti-proliferative effects may be due to mechanisms other than DRD4 antagonism, i.e., off-target effects.
Data Presentation: Potency Overview
The following table summarizes the reported potency of this compound at its primary target, known off-targets, and a reported cellular phenotype. The significant discrepancy between the receptor binding affinity and the concentration required for the anti-proliferative effect is a key consideration for experimental design and interpretation.
| Target/Effect | Measurement Type | Value | Reference |
| Dopamine Receptor D4 | Ki | 8.8 nM | [1] |
| Dopamine Receptor D2 | Ki | 1842 nM | [1] |
| Dopamine Receptor D3 | Ki | 2682 nM | [1] |
| Glioblastoma Stem Cell Proliferation | IC50 | 25-50 µM | [1] |
Visualizing the Signaling Context
The diagram below illustrates the canonical on-target pathway of this compound versus a hypothetical off-target pathway that could explain effects seen at high concentrations.
Troubleshooting Guide
This guide is designed to help you determine if a cellular effect observed using this compound is mediated by its on-target activity (DRD4 antagonism) or by an off-target mechanism.
Issue: My experiment shows this compound inhibits cell proliferation, but the IC50 is in the micromolar range. How do I confirm the mechanism?
This is a common scenario when a compound's phenotypic screening concentration is significantly higher than its known binding affinity. The following steps will help you dissect the underlying pharmacology.
Experimental Protocols
Protocol 1: Western Blot for Dopamine D4 Receptor Expression
Objective: To confirm the presence of the primary target, DRD4, in your cell line.
Materials:
-
Cell culture plates (6-well)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (8-12%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-DRD4
-
Primary antibody: Anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Culture cells to 80-90% confluency. Wash twice with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microfuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel and subsequently transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-DRD4 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probing: Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.
Protocol 2: Cell Proliferation (MTS/MTT) Assay
Objective: To generate a dose-response curve for this compound and determine its IC50 for cell proliferation.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. A wide concentration range is recommended (e.g., 10 nM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations. Include a vehicle-only control (e.g., DMSO at its highest final concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 48-72 hours) at 37°C and 5% CO2.
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: If using MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells to calculate the percentage of cell viability. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.
Protocol 3: cAMP Functional Assay
Objective: To determine if this compound engages the DRD4 receptor at a functional level by measuring its effect on intracellular cAMP.
Materials:
-
cAMP Assay Kit (e.g., LANCE Ultra cAMP, HTRF, or ELISA-based)
-
DRD4-expressing cells
-
Forskolin (an adenylyl cyclase activator)
-
Dopamine or a selective D4 agonist (e.g., PD 128907)
-
This compound
Procedure:
-
Cell Preparation: Prepare cells according to the specific cAMP assay kit instructions. This often involves seeding them in a 96- or 384-well plate.
-
Antagonist Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 1 µM) for a specified time (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of a D4 agonist (e.g., the EC80 concentration of dopamine) to the wells. This is done in the presence of forskolin to stimulate a detectable level of cAMP production that can then be inhibited by the D4 receptor's Gi signaling.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection steps as per the manufacturer's protocol.
-
Data Analysis: The signal (often FRET or luminescence) is inversely proportional to the cAMP concentration. Plot the signal against the log concentration of this compound to determine its IC50 for functional D4 receptor antagonism. This value should be in the nanomolar range if the effect is on-target.
Experimental Workflow Visualization
References
PD 168568 stability in solution and storage conditions
This technical support center provides guidance on the stability and storage of PD 168568, a potent and selective D4 dopamine receptor antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound dihydrochloride?
A1: Solid this compound dihydrochloride should be stored desiccated. For long-term storage, it is recommended to keep it at -20°C, where it can be stable for up to 2 years.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[2]
Q2: How should I store solutions of this compound?
A2: The stability of this compound in solution is dependent on the solvent and storage temperature. For solutions prepared in DMSO, short-term storage at 4°C for up to two weeks is recommended. For longer-term storage of up to six months, aliquoting and storing at -80°C is advised.[1] It is best practice to prepare fresh aqueous solutions for each experiment.
Q3: What solvents can I use to dissolve this compound dihydrochloride?
A3: this compound dihydrochloride is soluble in both DMSO and water. The maximum concentration is approximately 100 mM in DMSO and 50 mM in water.
Q4: I see precipitation in my stock solution after storage. What should I do?
A4: Precipitation upon storage can indicate poor solubility at that specific concentration and temperature, or it could be a sign of compound degradation. First, try gently warming the solution to see if the precipitate redissolves. If it does, consider preparing a more dilute stock solution for storage. If the precipitate does not redissolve, it may be a degradation product. In this case, it is recommended to discard the stock and prepare a fresh solution. To investigate further, the precipitate could be analyzed by techniques like HPLC or LC-MS.
Q5: How can I assess the stability of this compound in my specific experimental buffer?
A5: You can perform a preliminary stability assessment by incubating a solution of this compound in your buffer at different temperatures (e.g., 4°C, room temperature, 37°C) and analyzing samples at various time points (e.g., 0, 2, 8, 24 hours) using HPLC or LC-MS. A decrease in the peak area of the parent compound over time indicates degradation. A detailed protocol is provided in the "Experimental Protocols" section of this guide.
Quantitative Data Summary
The following tables summarize the available quantitative data on the solubility and storage of this compound.
Table 1: Solubility of this compound Dihydrochloride
| Solvent | Maximum Concentration |
| DMSO | 100 mM |
| Water | 50 mM |
Table 2: Recommended Storage Conditions for this compound Dihydrochloride
| Form | Storage Temperature | Duration |
| Solid | -20°C | Up to 2 years[1] |
| 0 - 4°C | Days to weeks[2] | |
| Solution in DMSO | -80°C | Up to 6 months[1] |
| 4°C | Up to 2 weeks[1] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Aqueous Buffers
This protocol provides a general method for determining the stability of this compound in a specific aqueous buffer.
1. Materials:
- This compound dihydrochloride
- DMSO (or other suitable organic solvent)
- Experimental aqueous buffer of interest
- HPLC or LC-MS system
- Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
- Microcentrifuge tubes or HPLC vials
2. Procedure:
- Prepare a Stock Solution: Prepare a concentrated stock solution of this compound dihydrochloride in DMSO (e.g., 10 mM).
- Prepare Working Solution: Dilute the stock solution into the aqueous buffer of interest to a final working concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low and does not affect buffer properties.
- Aliquot and Incubate: Aliquot the working solution into separate, sealed vials for each time point and temperature condition to be tested.
- Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition. The t=0 sample should be analyzed immediately after preparation.
- Sample Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method. The method should be able to separate the parent compound from potential degradation products.
- Data Analysis: Quantify the peak area of the parent this compound peak at each time point. Calculate the percentage of the compound remaining relative to the t=0 sample. Plot the percentage of remaining this compound against time for each temperature condition.
Visualizations
The following diagrams illustrate a general workflow for stability testing and a hypothetical degradation pathway for this compound.
Disclaimer: The degradation pathway shown is hypothetical and based on the chemical structure of this compound, which contains both a piperazine and an isoindolinone moiety. Phenylpiperazine derivatives have been noted to be susceptible to degradation.[3] The actual degradation products may vary depending on the specific conditions (e.g., pH, presence of oxidizing agents). The provided experimental protocol can be used to identify and characterize any actual degradation products.
References
Technical Support Center: PD 168568 In Vivo Delivery
Welcome to the technical support center for the in vivo application of PD 168568, a potent and selective D4 dopamine receptor antagonist. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist for the D4 dopamine receptor.[1] Its primary mechanism of action is to block the binding of dopamine to D4 receptors, thereby modulating downstream signaling pathways. Due to its selectivity, it is a valuable tool for investigating the specific roles of the D4 receptor in various physiological and pathological processes.
Q2: What are the main challenges in the in vivo delivery of this compound?
A2: Like many small molecule drug candidates, the primary challenges with this compound in vivo delivery often relate to its physicochemical properties, such as poor water solubility.[2][3] This can lead to difficulties in preparing suitable formulations for administration, resulting in low bioavailability and high pharmacokinetic variability between subjects.[2][4][5]
Q3: Which administration routes are most common for preclinical studies with compounds like this compound?
A3: The most common administration routes for preclinical testing of small molecules are oral (e.g., oral gavage) and intravenous (IV) injection.[6][7] The choice of route depends on the experimental goals. IV administration is often used to determine fundamental pharmacokinetic parameters and ensure complete bioavailability, while oral administration is used to assess absorption and oral bioavailability, which is crucial for clinical translation.[6][7]
Troubleshooting In Vivo Delivery of this compound
Formulation and Solubility Issues
Q4: My this compound formulation is precipitating. What can I do?
A4: Precipitation is a common issue for poorly soluble compounds. Consider the following troubleshooting steps:
-
Vehicle Optimization: The choice of vehicle is critical. A systematic screening of different GRAS (Generally Recognized As Safe) excipients is recommended. Strategies include using co-solvents, surfactants, or creating lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[8]
-
pH Adjustment: For weakly basic compounds, adjusting the pH of the vehicle to a more acidic range can improve solubility. However, ensure the pH is compatible with the administration route to avoid irritation.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, enhancing the dissolution rate.[9]
-
Amorphous Solid Dispersions: Creating an amorphous solid dispersion of this compound with a polymer can improve its apparent solubility and dissolution.[10]
Q5: What are some common vehicles for in vivo administration of poorly soluble compounds?
A5: A variety of vehicles can be used, often in combination, to improve the solubility of hydrophobic compounds. The table below summarizes some common options.
| Vehicle Component | Class | Common Concentration | Notes |
| Polyethylene glycol 400 (PEG 400) | Co-solvent | 10-60% | Can cause hypertension and bradycardia at high concentrations.[11] |
| Propylene glycol (PG) | Co-solvent | 10-40% | Generally well-tolerated. |
| Dimethyl sulfoxide (DMSO) | Co-solvent | <10% | Can have pharmacological effects and cause toxicity at higher concentrations. |
| Tween 80 (Polysorbate 80) | Surfactant | 1-10% | Improves wetting and prevents aggregation. |
| Cremophor® EL | Surfactant | 5-15% | Can cause hypersensitivity reactions. |
| Corn oil / Sesame oil | Lipid | Up to 100% | Suitable for lipophilic compounds for oral or subcutaneous routes. |
| Hydroxypropyl-β-cyclodextrin (HPβCD) | Complexing agent | 20-40% | Forms inclusion complexes to enhance solubility. |
Pharmacokinetic (PK) Variability
Q6: I am observing high inter-animal variability in the plasma concentrations of this compound. What are the potential causes?
A6: High pharmacokinetic variability is a frequent challenge in preclinical studies and can be caused by several factors:[2][3][4][5]
-
Inconsistent Administration Technique: This is particularly common with oral gavage, where improper placement of the gavage needle can lead to dosing into the esophagus instead of the stomach, or in the case of intraperitoneal (IP) injections, accidental injection into an organ.[4][12]
-
Formulation Issues: If the drug is not fully solubilized and exists as a suspension, inconsistent resuspension before dosing each animal can lead to variable doses being administered.[4][5]
-
Animal-Specific Factors: Differences in animal strain, age, sex, health status, and even stress levels can impact drug absorption and metabolism.[5] Stress from procedures like restraint for oral gavage can alter physiological parameters.[12][13]
-
Food Effects: The presence or absence of food in the stomach can significantly alter the absorption of orally administered drugs.
Q7: How can I reduce the pharmacokinetic variability in my studies?
A7: To minimize variability, consider the following:
-
Standardize Procedures: Ensure all personnel are thoroughly trained and follow a standardized protocol for animal handling, restraint, and dose administration.
-
Improve Formulation: Aim for a homogenous solution. If a suspension is unavoidable, ensure it is vigorously and consistently resuspended before drawing each dose.
-
Control for Animal Variables: Use animals of the same strain, sex, and age. Acclimatize animals to handling and procedures to reduce stress.
-
Control for Food Intake: Fast animals overnight before oral dosing, ensuring access to water. This is a standard practice to reduce variability in absorption.
-
Consider Study Design: A cross-over study design, where each animal serves as its own control, can help to significantly reduce inter-animal variability.[14]
Administration Route-Specific Issues
Q8: I'm having trouble with oral gavage in mice. What are common complications and how can I avoid them?
A8: Oral gavage requires skill and can lead to complications if performed incorrectly.
-
Esophageal or Stomach Perforation: This can occur if too much force is used or if the gavage needle is the wrong size.[15] Always use a flexible-tipped or ball-tipped gavage needle of the appropriate size for the animal.[15] The needle should be inserted gently, allowing the animal to swallow it.
-
Aspiration into the Lungs: If the needle is accidentally inserted into the trachea, the animal may drown.[15] If you feel any resistance or the animal struggles excessively, withdraw the needle and start again.[15]
-
Reflux: Administering too large a volume can cause reflux. The maximum recommended volume for a mouse is typically 10 mL/kg.[15]
Q9: My animals are showing signs of distress (e.g., shock, prostration) immediately after IV injection. What could be the cause?
A9: This is a serious issue that can arise from several factors:
-
High Injection Volume or Rate: A large bolus injection can cause rapid changes in blood pressure and hemodilution, leading to shock-like symptoms.[16][17] Injecting slowly over 1-2 minutes can mitigate this.
-
Particulate Matter: If the formulation is not perfectly dissolved, particulates can cause emboli, particularly in the lungs.[17] It is critical to ensure your IV formulation is a clear, particle-free solution.
-
Vehicle Effects: Some vehicles, like PEG 400, can cause cardiovascular effects such as hypotension when administered intravenously at high concentrations.[11] Consider diluting the formulation or using an alternative vehicle.
-
Anaphylactoid Reactions: Certain formulation excipients, such as Cremophor EL, are known to cause hypersensitivity reactions.
Experimental Protocols
Protocol 1: Preparation of a PEG 400/Tween 80/Saline Formulation for Oral Gavage
-
Objective: To prepare a 5 mg/mL solution of this compound in a vehicle suitable for oral administration to mice.
-
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile conical tubes
-
Vortex mixer and water bath sonicator
-
-
Procedure:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Prepare the vehicle by mixing PEG 400 and Tween 80 in a 9:1 ratio (e.g., 900 µL PEG 400 and 100 µL Tween 80).
-
Add a small amount of the PEG 400/Tween 80 mixture to the this compound powder to create a paste.
-
Gradually add the remaining PEG 400/Tween 80 while vortexing to dissolve the compound. Gentle warming (37°C) and sonication may be required to facilitate dissolution.
-
Once the compound is fully dissolved, add sterile saline to achieve the final desired concentration and vehicle ratio (e.g., for a final vehicle of 10% PEG 400/1% Tween 80, add saline to bring the total volume up).
-
Vortex thoroughly to ensure a homogenous solution.
-
Visually inspect the solution for any particulate matter before administration.
-
Visualizations
Caption: Simplified signaling pathway of the D4 dopamine receptor and the antagonistic action of this compound.
Caption: Experimental workflow for in vivo testing of this compound, from formulation to efficacy studies.
Caption: Decision tree for troubleshooting high pharmacokinetic variability in in vivo studies.
References
- 1. medkoo.com [medkoo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. altasciences.com [altasciences.com]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. atsjournals.org [atsjournals.org]
- 13. Consequences of Oral Gavage during Gestation and Lactation on Rat Dams and the Neurodevelopment and Behavior of Their Offspring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. research.sdsu.edu [research.sdsu.edu]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. researchgate.net [researchgate.net]
How to control for PD 168568 cytotoxicity
Welcome to the technical support center for PD 168568. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the cytotoxicity of this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the Dopamine Receptor D4 (DRD4). Its primary mechanism of action is to bind to DRD4 and inhibit its signaling activity. By blocking the D4 receptor, this compound can modulate downstream signaling pathways.
Q2: Is cytotoxicity an expected outcome when using this compound?
Yes, in certain cell types, particularly cancer stem cells like glioblastoma neural stem cells (GNS), this compound can induce cytotoxicity. This effect is linked to its on-target activity as a DRD4 antagonist, which can disrupt essential cellular processes in these cells, leading to growth arrest and apoptosis.[1]
Q3: What is the underlying mechanism of this compound-induced cytotoxicity?
The cytotoxic effect of DRD4 antagonists like this compound in susceptible cells is primarily due to the disruption of the autophagy-lysosomal pathway. This inhibition of autophagic flux leads to an accumulation of autophagic vacuoles, ultimately triggering cell growth arrest and apoptosis.[1]
Q4: What are the key signaling pathways affected by this compound?
As a DRD4 antagonist, this compound can inhibit the downstream signaling effectors of this receptor. Key pathways and molecules that have been shown to be inhibited by DRD4 antagonism include Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), Extracellular signal-regulated kinases 1/2 (ERK1/2), and the mammalian Target of Rapamycin (mTOR).[1]
Troubleshooting Guide
Issue 1: Excessive or Unintended Cytotoxicity in Target Cells
If you are observing higher-than-expected cell death in your target cell population, consider the following troubleshooting steps.
| Potential Cause | Recommended Solution |
| Concentration Too High | The cytotoxic effects of this compound are dose-dependent. Verify the concentration used against published effective ranges. For glioblastoma neural stem cells (GNS), the IC50 for growth inhibition is reported to be in the 25-50 µM range.[1] Consider performing a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals. |
| High DRD4 Expression in Cell Line | Cell lines with high expression levels of the D4 dopamine receptor may be more sensitive to the cytotoxic effects of this compound. If possible, quantify DRD4 expression in your cell line using techniques like qPCR or western blotting to correlate with the observed sensitivity. |
| Prolonged Exposure Time | Continuous exposure to this compound can lead to cumulative cytotoxic effects. Evaluate if a shorter incubation period is sufficient to achieve the desired biological effect while minimizing cell death. |
| Off-Target Effects | While this compound is a selective DRD4 antagonist, off-target effects at high concentrations cannot be entirely ruled out. To confirm that the observed cytotoxicity is mediated by DRD4, consider rescue experiments. This could involve the co-administration of a DRD4 agonist or using a cell line with DRD4 knocked down or knocked out. |
Issue 2: Low or No Cytotoxicity in a Cancer Cell Line Where It Is Expected
If you are not observing the expected cytotoxic effects of this compound in a cancer cell line, here are some potential reasons and solutions.
| Potential Cause | Recommended Solution |
| Low or Absent DRD4 Expression | The cytotoxic mechanism is dependent on the presence of the D4 dopamine receptor. Verify the expression of DRD4 in your cell line. If expression is low or absent, the cells will likely be resistant to the cytotoxic effects of this compound. |
| Cell Line Resistance | Some cell lines may have intrinsic resistance mechanisms that counteract the effects of DRD4 antagonism. This could involve compensatory signaling pathways that bypass the need for DRD4-mediated signaling for survival. |
| Suboptimal Compound Concentration | Ensure that the concentration of this compound used is within the effective range. As a starting point, concentrations up to 50 µM have been shown to be effective in sensitive cell lines.[1] |
| Compound Stability and Storage | Verify the integrity and proper storage of your this compound stock solution. Improper storage can lead to degradation and loss of activity. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic potency of this compound in a specific cancer stem cell model.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | Glioblastoma Neural Stem Cells (GNS) | Growth Inhibition | IC50 | 25-50 µM | [1] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using a Resazurin-Based Assay
This protocol provides a method to quantify the cytotoxic effects of this compound.
Materials:
-
This compound
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
Resazurin sodium salt solution (e.g., 0.1% w/v in PBS)
-
Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)
Procedure:
-
Cell Seeding: Seed your target cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Resazurin Addition: Following incubation, add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your cell line.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength of approximately 590 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Visualizations
Signaling Pathway of DRD4 Antagonism-Induced Cytotoxicity
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Workflow for Assessing Cytotoxicity
Caption: Workflow for determining this compound cytotoxicity.
Troubleshooting Logic for Unexpected Cytotoxicity
References
Technical Support Center: Validating Target Engagement of Kinase Inhibitors in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to validate the cellular target engagement of kinase inhibitors, using the hypothetical compound PD 168568 as an example.
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm if my kinase inhibitor is engaging its target in cells?
A common and initial approach is to assess the phosphorylation status of the target kinase or its direct downstream substrates via Western blotting.[1] Inhibition of a kinase by a compound like this compound should result in a dose-dependent decrease in the phosphorylation of the target (autophosphorylation) or its known substrates.[1]
Q2: My Western blot results for downstream signaling are inconclusive. What are more direct methods to measure target engagement?
Direct measurement of target engagement can be achieved using several biophysical and biochemical methods in a cellular context:
-
Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a ligand binding to its target protein increases the protein's thermal stability.[1][2] By heating cell lysates or intact cells treated with your inhibitor to various temperatures, you can assess the amount of soluble (non-denatured) target protein. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[1]
-
NanoBioluminescence Resonance Energy Transfer (NanoBRET™) Target Engagement Assay: This is a proximity-based assay that measures the binding of a compound to a target protein in living cells.[1] It requires engineering the target protein to express a NanoLuc luciferase and using a fluorescently labeled tracer that competes with your compound for binding to the target.
-
Chemoproteomics: This approach uses chemical probes, often based on promiscuous kinase inhibitors, to profile the engagement of a specific inhibitor across the kinome.[3] In a competition experiment, pre-treatment with your inhibitor will prevent the binding of the probe to the target kinase.[3]
Q3: How can I identify novel biomarkers for target engagement of my inhibitor?
Quantitative mass spectrometry-based proteomics is a powerful tool for the unbiased identification of pharmacodynamic (PD) biomarkers.[4] By comparing the phosphoproteome of cells treated with your inhibitor versus a vehicle control, you can identify phosphorylation sites on the target kinase itself (autophosphorylation sites) or on other proteins that are specifically modulated by your compound.[4][5] These regulated phosphorylation sites can serve as robust biomarkers for target engagement.[4]
Troubleshooting Guides
Problem 1: No change in downstream phosphorylation is observed by Western blot after inhibitor treatment.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of the inhibitor. | Verify cellular uptake of the compound using methods like LC-MS/MS analysis of cell lysates. |
| Inhibitor is rapidly metabolized or effluxed. | Co-incubate with inhibitors of relevant metabolic enzymes or efflux pumps (use appropriate controls). |
| Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| The chosen downstream marker is not a direct or sensitive substrate of the target kinase. | Identify and validate a more direct and sensitive substrate. Consider using quantitative mass spectrometry to identify reliable phosphosite biomarkers.[4] |
| Antibody quality is poor. | Validate the specificity of your primary antibody using positive and negative controls (e.g., cells with knockout or knockdown of the target protein). |
Problem 2: High background or inconsistent results in the Cellular Thermal Shift Assay (CETSA).
| Possible Cause | Troubleshooting Step |
| Suboptimal lysis conditions. | Optimize the lysis buffer to ensure complete cell lysis without denaturing the target protein. |
| Precipitate is not completely separated from the soluble fraction. | Increase centrifugation speed and/or time. Carefully collect the supernatant without disturbing the pellet. |
| Inconsistent heating. | Use a thermal cycler with a heated lid to ensure uniform temperature across all samples. |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer. |
Experimental Protocols
Protocol 1: Western Blotting for Downstream Signaling Inhibition
-
Cell Culture and Treatment: Plate cells expressing the target kinase and allow them to adhere. Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase or its downstream substrate. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction from the precipitated proteins by centrifugation at high speed.[1]
-
Protein Detection: Transfer the supernatant (soluble fraction) to a new tube and analyze the amount of the target protein by Western blotting or other protein detection methods.[1]
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A rightward shift in the melting curve for the inhibitor-treated samples compared to the control indicates target engagement.[1]
Signaling Pathways and Workflows
Caption: Workflow for validating this compound target engagement.
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of direct target engagement biomarkers for kinase-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Preventing PD 168568 degradation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of PD 168568 during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the dopamine D4 receptor (D4R), with a Ki value of approximately 8.8 nM.[1] It shows high selectivity for the D4 receptor over the D2 receptor.[1] Its primary mechanism of action is to block the signaling pathway mediated by the D4 dopamine receptor.
Q2: What are the recommended long-term and short-term storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least four years.[1] For short-term storage, such as during routine lab use, it can be kept at 0-4°C. It is crucial to store the compound in a dry and dark environment.
Q3: How should I prepare stock solutions of this compound?
This compound hydrochloride is soluble in both organic solvents and water. It is soluble in DMSO at approximately 100 mM and in water at approximately 50 mM.[1] When preparing a stock solution, it is recommended to purge the solvent with an inert gas.[1]
Q4: How stable are aqueous solutions of this compound?
Aqueous solutions of this compound are not recommended for long-term storage. It is advised to not store aqueous solutions for more than one day.[1] For in vivo experiments, it is best to prepare fresh solutions on the day of use.
Q5: What are the potential degradation pathways for this compound?
-
Photo-oxidation: The piperazine ring can be susceptible to photo-oxidation, especially in the presence of UV light and air.[2][3][4]
-
Hydrolysis: The isoindolinone structure may be prone to hydrolysis under acidic or basic conditions. The stability of similar structures is known to be pH-dependent.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity in aqueous solution | Degradation in aqueous media. | Prepare fresh aqueous solutions daily. For longer-term experiments, consider using a freshly thawed aliquot of a DMSO stock solution diluted in your experimental buffer immediately before use.[1] |
| Inconsistent experimental results | Inconsistent concentration of active compound due to degradation. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Avoid prolonged exposure to ambient light. |
| pH-dependent degradation. | Maintain a stable pH in your experimental buffer, preferably within the neutral range, unless your experimental design requires otherwise. Be aware that extreme pH values can accelerate hydrolysis.[5][6] | |
| Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles. | |
| Precipitation of the compound in buffer | Poor solubility or change in pH. | Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your experimental system and does not exceed recommended limits. Confirm the pH of your final solution. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound hydrochloride in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of solvent (e.g., DMSO for a 100 mM stock solution) to the solid compound.
-
Dissolution: Gently vortex or sonicate the solution until the compound is completely dissolved. Purging the solvent with an inert gas before addition is recommended.[1]
-
Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C for long-term storage.[7] It is advisable to store in small aliquots to avoid repeated freeze-thaw cycles.
General Handling Recommendations for Experiments
-
Light Protection: Always protect solutions containing this compound from light by using amber vials or by wrapping the containers with aluminum foil.
-
Temperature Control: Keep solutions on ice during experimental setup when not in a temperature-controlled incubator.
-
pH Monitoring: If your experiment involves varying pH, be aware that this could affect the stability of this compound. It is recommended to run appropriate controls to assess compound stability under your specific experimental conditions.
-
Inert Atmosphere: For experiments requiring high stability, consider preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
Visualizations
Dopamine D4 Receptor Signaling Pathway
This compound acts as an antagonist at the D4 dopamine receptor, which is a G protein-coupled receptor (GPCR). The D4 receptor is coupled to Gαi/o proteins. Upon activation by dopamine, the D4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: Dopamine D4 receptor signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Preventing this compound Degradation
This workflow outlines the key steps to minimize degradation of this compound during a typical cell-based experiment.
Caption: Recommended experimental workflow to maintain this compound stability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Guide to PD 168568 and Other Selective D4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dopamine D4 receptor antagonist PD 168568 with other notable D4 receptor antagonists: L-745,870, fananserin, and sonepiprazole (U-101387). The information presented herein is intended to assist researchers in selecting the appropriate pharmacological tools for their studies by offering a comprehensive overview of the binding affinities, selectivity profiles, and functional activities of these compounds, supported by experimental data and methodologies.
Introduction to D4 Receptor Antagonists
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily expressed in the prefrontal cortex, amygdala, and hippocampus. Its distinct anatomical distribution has implicated it in various physiological processes, including cognition, emotion, and memory. Consequently, the D4 receptor has emerged as a significant target for the development of therapeutics for neuropsychiatric disorders such as schizophrenia and attention-deficit/hyperactivity disorder (ADHD). This guide focuses on this compound, a potent and selective D4 receptor antagonist, and compares its pharmacological properties with other widely used selective D4 antagonists.
Comparative Analysis of Binding Affinities and Selectivity
The binding affinity (Ki) of a ligand for its receptor is a critical measure of its potency. The following tables summarize the binding affinities of this compound and its comparators for various dopamine receptor subtypes and other relevant receptors. Lower Ki values indicate higher binding affinity.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Compound | D1 | D2 | D3 | D4 | D5 |
| This compound | >10,000 | 1842[1] | 2682[1] | 8.8[1] | ND |
| L-745,870 | >10,000 | 960[2][3] | 2300[2][3] | 0.43[2][3] | >10,000 |
| Fananserin | ND | 726,000[4] | ND | 2.93[4] | ND |
| Sonepiprazole (U-101387) | >2,000 | 5147 | >2,000 | 10.1 (human)[5] / 3.6 (rat)[5] | >2,000 |
ND: No Data Available
Table 2: Selectivity Profile - Binding Affinities for Other Receptors (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | α1-adrenergic | α2-adrenergic | Histamine H1 |
| This compound | ND | ND | ND | ND | ND |
| L-745,870 | Moderate Affinity | Moderate Affinity | Moderate Affinity | >2,000 | ND |
| Fananserin | Low Affinity | 0.37 (rat)[4] | Moderate Affinity | ND | Moderate Affinity |
| Sonepiprazole (U-101387) | >2,000 | >2,000 | >2,000 | >2,000 | 7430[5] |
Functional Activity at the D4 Receptor
D4 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Antagonists at the D4 receptor block the dopamine-induced inhibition of cAMP production.
Table 3: Functional Antagonist Activity
| Compound | Functional Assay | Potency (IC50/EC50) |
| This compound | Inhibition of cAMP formation | ND |
| L-745,870 | Reversal of dopamine-mediated inhibition of adenylate cyclase | Antagonist activity observed at 0.1-1 µM |
| Fananserin | Inhibition of cAMP formation | ND |
| Sonepiprazole (U-101387) | Antagonism of quinpirole-induced cAMP inhibition | Dose-dependent antagonism |
ND: No Data Available
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays for Ki Determination
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human dopamine D4 receptor) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Buffer: A suitable buffer, typically Tris-HCl based, containing appropriate ions (e.g., MgCl2) is used.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor (e.g., [3H]-spiperone for D2-like receptors) is used at a concentration close to its Kd.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known saturating ligand and is subtracted from the total binding to obtain specific binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional cAMP Assays for Antagonist Activity
Objective: To determine the functional potency of a D4 receptor antagonist by measuring its ability to block dopamine-induced inhibition of cAMP production.
General Protocol:
-
Cell Culture: A cell line stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293) is used. Cells are cultured to an appropriate confluency.
-
Assay Medium: A suitable assay buffer or cell culture medium is used.
-
Stimulation of Adenylyl Cyclase: Cells are typically pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Adenylyl cyclase is then stimulated with forskolin to increase basal cAMP levels.
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of the test antagonist for a specific period.
-
Agonist Challenge: A fixed concentration of a dopamine agonist (e.g., dopamine or quinpirole) is added to the cells to inhibit the forskolin-stimulated cAMP production.
-
Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a variety of methods, such as competitive enzyme immunoassays (EIA), homogeneous time-resolved fluorescence (HTRF), or bioluminescence-based assays.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified. The IC50 value (the concentration of the antagonist that produces 50% of the maximal reversal) is determined by non-linear regression analysis of the dose-response curve.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the D4 receptor signaling pathway and a typical experimental workflow for antagonist characterization.
Caption: Dopamine D4 receptor signaling pathway.
Caption: Experimental workflow for D4 antagonist characterization.
References
- 1. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. The naphtosultam derivative RP 62203 (fananserin) has high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of PD 168568 and L-745,870 in Glioblastoma Research
A deep dive into the efficacy and mechanisms of two prominent dopamine receptor D4 antagonists in the context of glioblastoma, providing researchers with a comprehensive guide to their application and experimental findings.
In the relentless pursuit of effective therapies against glioblastoma (GBM), an aggressive and formidable brain tumor, researchers have turned their attention to novel therapeutic avenues. Among these, the dopamine receptor D4 (DRD4) has emerged as a promising target. This guide provides a detailed comparison of two key DRD4 antagonists, PD 168568 and L-745,870, summarizing their performance in glioblastoma studies, outlining experimental methodologies, and visualizing their mechanistic pathways.
Performance and Efficacy: A Head-to-Head Comparison
Studies investigating the therapeutic potential of DRD4 antagonists have revealed varying potencies among different compounds. In the context of glioblastoma neural stem cells (GNS), which are crucial for tumor propagation and recurrence, both this compound and L-745,870 have demonstrated selective inhibitory effects. However, their efficacy, as measured by the half-maximal inhibitory concentration (IC50), shows a clear distinction.
| Compound | Target | Cell Type | IC50 (µM) | Citation |
| This compound | Dopamine Receptor D4 (DRD4) | Glioblastoma Neural Stem (GNS) Cells | 25-50 | [1] |
| L-745,870 | Dopamine Receptor D4 (DRD4) | Glioblastoma Neural Stem (GNS) Cells | 3.1-6.2 | [1] |
As indicated in the table, L-745,870 exhibits significantly greater potency in inhibiting the growth of GNS cells compared to this compound, with an IC50 value in the low micromolar range.[1] This suggests that L-745,870 may be a more effective agent for targeting the GNS cell population at lower concentrations. While both compounds show selectivity for GNS cells, this compound's selective effect is more modest and observed at higher concentrations.[1]
Mechanism of Action: Unraveling the Downstream Effects
The antitumor activity of both this compound and L-745,870 in glioblastoma stems from their ability to antagonize the DRD4 receptor. This inhibition triggers a cascade of downstream events that ultimately lead to a reduction in tumor cell proliferation and survival.
Key mechanistic insights reveal that DRD4 antagonists, including this compound and L-745,870, exert their effects through:
-
Inhibition of Key Signaling Pathways: They suppress the activity of critical downstream effectors such as Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), and the mammalian Target of Rapamycin (mTOR).[1] These pathways are pivotal in promoting cell growth, proliferation, and survival in glioblastoma.
-
Disruption of Autophagy: The antagonists interfere with the autophagy-lysosomal pathway, a cellular recycling process that can promote cancer cell survival under stress.[1] This disruption leads to the accumulation of autophagic vacuoles and ultimately contributes to cell death.
-
Induction of Cell Cycle Arrest and Apoptosis: By inhibiting pro-survival signaling and disrupting cellular homeostasis, these compounds induce a G0/G1 cell cycle arrest and trigger programmed cell death (apoptosis) in glioblastoma stem cells.[1]
dot
Caption: Signaling pathway of DRD4 antagonists in glioblastoma.
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are paramount. Below are outlines of key assays used in the evaluation of this compound and L-745,870 in glioblastoma studies.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic effects of the compounds on glioblastoma cells.
-
Cell Seeding: Glioblastoma cells (e.g., patient-derived GNS cells) are seeded in 96-well plates at a density of 2,000 to 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or L-745,870 (typically from 0.1 to 100 µM) for a specified duration (e.g., 72 hours).
-
MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized buffer), and the absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells, and IC50 values are determined from the dose-response curves.
dot
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the extent of apoptosis induced by the compounds.
-
Cell Treatment: Glioblastoma cells are treated with this compound or L-745,870 at various concentrations for a defined period (e.g., 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The cell population is gated into four quadrants: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
-
Data Interpretation: The percentage of cells in each quadrant is quantified to determine the level of apoptosis induced by the treatment.
Conclusion
Both this compound and L-745,870 demonstrate promise as therapeutic agents against glioblastoma by targeting the DRD4 receptor in glioblastoma stem cells. However, comparative data clearly indicates that L-745,870 is the more potent of the two in in vitro settings. Their shared mechanism of action, involving the disruption of key survival pathways and induction of apoptosis, provides a strong rationale for their further investigation. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon these findings and explore the full therapeutic potential of DRD4 antagonists in the fight against glioblastoma. Future studies, particularly in vivo models, will be crucial to further delineate their clinical applicability and potential for combination therapies.
References
Cross-Validation of PD 168568 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the cross-validation of the pharmacological effects of PD 168568, a potent and selective D4 dopamine receptor antagonist, using genetic models. By comparing the effects of this compound in wild-type animals with those in D4 receptor knockout (D4R-/-) mice, researchers can definitively attribute the compound's mechanism of action to its interaction with the D4 receptor. This process is crucial for target validation in drug development.
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist at the D4 dopamine receptor, a G protein-coupled receptor (GPCR). The D4 receptor is primarily coupled to Gαi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade modulates the activity of various downstream effectors, influencing neuronal excitability and communication.
Cross-Validation Strategy: Pharmacological vs. Genetic Inhibition
The core principle of cross-validation is to demonstrate that the effects of a pharmacological agent (this compound) are phenocopied by the genetic deletion of its target (D4 receptor). Conversely, the pharmacological agent should have no effect in an animal model where the target is absent (D4R-/- mice).
Comparative Data: Predicted Outcomes
The following tables summarize expected quantitative data from experiments designed to cross-validate the effects of this compound. The data for D4R-/- mice is based on published findings and serves as a benchmark for the predicted lack of effect of this compound in this genetic model.
Table 1: Locomotor Activity
| Group | Treatment | Total Distance Traveled (cm) | Interpretation |
| Wild-Type | Vehicle | Baseline | Normal locomotor activity. |
| Wild-Type | This compound | Decreased | This compound reduces locomotor activity. |
| D4R-/- | Vehicle | Decreased vs. Wild-Type | Genetic deletion of D4R reduces baseline locomotor activity. |
| D4R-/- | This compound | No significant change vs. D4R-/- Vehicle | This compound has no effect in the absence of D4R, confirming its target. |
Table 2: Novel Object Recognition (Cognitive Function)
| Group | Treatment | Discrimination Index* | Interpretation |
| Wild-Type | Vehicle | > 0 | Intact recognition memory. |
| Wild-Type | This compound | Increased | This compound may enhance cognitive performance in certain tasks. |
| D4R-/- | Vehicle | No significant change vs. Wild-Type | D4R deletion may not impair baseline recognition memory. |
| D4R-/- | This compound | No significant change vs. D4R-/- Vehicle | This compound's cognitive effects are D4R-dependent. |
*Discrimination Index = (Time exploring novel object - Time exploring familiar object) / Total exploration time
Table 3: Prepulse Inhibition (Sensorimotor Gating)
| Group | Treatment | % Prepulse Inhibition | Interpretation |
| Wild-Type | Vehicle | Baseline | Normal sensorimotor gating. |
| Wild-Type | This compound | Increased | This compound may improve sensorimotor gating. |
| D4R-/- | Vehicle | Decreased vs. Wild-Type | D4R deletion impairs sensorimotor gating. |
| D4R-/- | This compound | No significant change vs. D4R-/- Vehicle | The effect of this compound on sensorimotor gating is mediated by D4R. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity and selectivity of this compound for the D4 dopamine receptor.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human D4 dopamine receptor.
-
Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Competition Binding:
-
Incubate a fixed concentration of a radiolabeled D4 receptor ligand (e.g., [³H]-spiperone) with the cell membranes.
-
Add increasing concentrations of unlabeled this compound.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Locomotor Activity Test
Objective: To assess the effect of this compound on spontaneous locomotor activity.
Protocol:
-
Animals: Use adult male wild-type and D4R-/- mice.
-
Apparatus: An open-field arena equipped with infrared beams to automatically track movement.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes.
-
Administer this compound or vehicle intraperitoneally.
-
Place each mouse in the center of the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, rearing frequency) for a period of 30-60 minutes.
-
-
Data Analysis: Compare the locomotor activity between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
Novel Object Recognition Test
Objective: To evaluate the effect of this compound on recognition memory.
Protocol:
-
Animals: Use adult male wild-type and D4R-/- mice.
-
Apparatus: An open-field arena and a set of distinct objects.
-
Procedure:
-
Habituation: Allow each mouse to explore the empty arena for 5-10 minutes on two consecutive days.
-
Training (Familiarization): On the third day, place two identical objects in the arena and allow the mouse to explore for 5-10 minutes.
-
Testing: After a retention interval (e.g., 1-24 hours), return the mouse to the arena where one of the familiar objects has been replaced with a novel object. Record the time spent exploring each object for 5 minutes.
-
-
Data Analysis: Calculate the discrimination index. A higher index indicates better recognition memory.
Prepulse Inhibition (PPI) Test
Objective: To measure the effect of this compound on sensorimotor gating.
Protocol:
-
Animals: Use adult male wild-type and D4R-/- mice.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
Place the mouse in the startle chamber and allow a 5-minute acclimation period with background white noise.
-
Present a series of trials in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB).
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 74, 78, or 82 dB) presented shortly before the strong pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis: Calculate the percent prepulse inhibition (%PPI) for each prepulse intensity: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
Conclusion
The cross-validation of this compound's effects using D4 receptor knockout mice provides a robust and definitive method for confirming its mechanism of action. By demonstrating that the pharmacological effects are absent in the genetic model lacking the target receptor, researchers can confidently establish a causal link between D4 receptor antagonism and the observed physiological and behavioral outcomes. This rigorous approach is a cornerstone of modern drug discovery and development.
Comparative Analysis of PD 168568 and Other Brain-Penetrant Dopamine D4 Receptor Antagonists
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of PD 168568, a notable brain-penetrant dopamine D4 receptor antagonist, and other relevant compounds. The objective is to offer a clear, data-driven comparison of their performance, supported by experimental evidence, to aid researchers and professionals in the field of drug discovery and development.
Introduction to Dopamine D4 Receptor Antagonists
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the limbic and cortical areas of the brain. Its unique distribution and pharmacology have made it a significant target for the development of therapeutics for various neuropsychiatric disorders, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD). Brain-penetrant D4 receptor antagonists are of particular interest due to their potential to modulate central nervous system (CNS) activity with high selectivity, potentially offering improved side-effect profiles compared to less selective antipsychotics.
This guide focuses on a comparative evaluation of this compound and L-745,870, another well-characterized, potent, and selective brain-penetrant D4 receptor antagonist. While other compounds are mentioned, the core of this analysis will revolve around these two key molecules due to the availability of robust comparative data.
Quantitative Data Presentation
A direct comparison of the in vitro binding affinities and pharmacokinetic properties of this compound and L-745,870 is crucial for understanding their pharmacological profiles. The following tables summarize the key quantitative data available for these compounds.
Table 1: In Vitro Receptor Binding Affinity (Ki in nM)
| Compound | Dopamine D4 Receptor | Dopamine D2 Receptor | Dopamine D3 Receptor | D4 Selectivity over D2 | D4 Selectivity over D3 |
| This compound | 8.8 | 1842 | 2682 | ~209-fold | ~305-fold |
| L-745,870 | 0.43 | >1000 | >1000 | >2325-fold | >2325-fold |
Note: Higher Ki values indicate lower binding affinity. Selectivity is calculated as the ratio of Ki values (Ki D2 or D3 / Ki D4).
Table 2: Pharmacokinetic Properties
| Compound | Oral Bioavailability | Plasma Half-life (t½) | Brain-to-Plasma Ratio |
| This compound | Data not available | Data not available | Data not available |
| L-745,870 | Orally active | Data not available | Excellent brain penetration |
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Dopamine Receptors
Objective: To determine the binding affinity (Ki) of test compounds for dopamine D2, D3, and D4 receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing human dopamine D2, D3, or D4 receptors.
-
Radioligand (e.g., [³H]-Spiperone).
-
Test compounds (this compound, L-745,870) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well microplate, add cell membranes, the radioligand at a concentration near its Kd, and the test compound at varying concentrations. For determining non-specific binding, a high concentration of a known dopamine receptor ligand (e.g., haloperidol) is used instead of the test compound.
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Rodent Locomotor Activity Test
Objective: To assess the in vivo efficacy of brain-penetrant dopamine D4 receptor antagonists by measuring their ability to inhibit psychostimulant-induced hyperlocomotion.
Materials:
-
Adult male rodents (e.g., rats or mice).
-
Open-field activity chambers equipped with infrared beams or video tracking software.
-
Test compounds (this compound, L-745,870) formulated for oral or intraperitoneal administration.
-
Psychostimulant drug (e.g., amphetamine or apomorphine).
-
Vehicle control solution.
Procedure:
-
Acclimation: Individually house the animals in the testing room for at least one hour before the experiment to allow them to acclimate to the new environment.
-
Habituation: Place each animal in the open-field chamber for a period of 30-60 minutes to allow for habituation to the testing arena.
-
Drug Administration: Administer the test compound or vehicle control to the animals via the chosen route (e.g., oral gavage).
-
Pre-treatment Time: Allow a specific pre-treatment time (e.g., 30-60 minutes) for the drug to be absorbed and distributed to the brain.
-
Psychostimulant Challenge: Administer the psychostimulant to induce hyperlocomotion.
-
Data Recording: Immediately place the animals back into the activity chambers and record their locomotor activity (e.g., distance traveled, number of beam breaks) for a set period (e.g., 60-90 minutes).
-
Data Analysis: Analyze the locomotor activity data to determine if the test compound significantly reduces the psychostimulant-induced hyperlocomotion compared to the vehicle-treated group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine significance.
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Experimental Workflow for CNS Antagonists.
Conclusion
This comparative analysis highlights that both this compound and L-745,870 are potent and selective antagonists of the dopamine D4 receptor with demonstrated brain penetration. L-745,870 exhibits a significantly higher affinity for the D4 receptor and a greater selectivity over D2 and D3 receptors compared to this compound. While comprehensive pharmacokinetic data for both compounds are not fully available in the public literature, their demonstrated in vivo activity underscores their potential as valuable research tools and starting points for the development of novel CNS therapeutics. The provided experimental protocols and diagrams offer a foundational understanding for researchers aiming to further investigate these or similar compounds. Future studies should focus on obtaining more detailed pharmacokinetic profiles, including brain-to-plasma ratios, to enable a more direct and quantitative comparison of their brain penetration capabilities.
A Head-to-Head Comparison of PD 168568 and Novel Dopamine D4 Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The dopamine D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, limbic system, and midbrain, has been a compelling target for the development of therapeutics for neuropsychiatric disorders such as schizophrenia and ADHD. The atypical antipsychotic clozapine's higher affinity for the D4 receptor compared to the D2 receptor spurred the development of selective D4 antagonists with the hope of achieving antipsychotic efficacy with fewer extrapyramidal side effects. This guide provides a detailed comparison of the established D4 receptor antagonist, PD 168568, with more recently developed novel inhibitors, focusing on their binding affinities, selectivity, and functional potencies.
Quantitative Data Summary
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of this compound and a selection of novel D4 receptor inhibitors. This data provides a quantitative basis for comparing their performance.
Table 1: Comparative Binding Affinities (Ki, nM) of D4 Receptor Inhibitors
| Compound | Dopamine D4 | Dopamine D2 | Dopamine D3 | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio |
| This compound | 8.8[1] | 1842[1] | 2682[1] | ~209 | ~305 |
| L-745,870 | 0.43 | 960 | 2300 | ~2232 | ~5349 |
| ML398 | 36 | >20,000 | >20,000 | >555 | >555 |
| FMJ-054 | - | - | - | - | - |
Table 2: Functional Potency (IC50/EC50, nM) of Novel D4 Receptor Antagonists
| Compound | Assay Type | Functional Effect | Potency (IC50/EC50, nM) |
| L-745,870 | cAMP Inhibition | Antagonist | - |
| ML398 | cAMP Inhibition | Antagonist | 130 (IC50)[2] |
| FMJ-054 | - | Full Antagonist | - |
Detailed functional potency data for this compound was not available in the searched literature.
Key Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize dopamine D4 receptor inhibitors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the dopamine D4 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the D4 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-Spiperone or another suitable D4 receptor radioligand.
-
Test compounds: this compound and novel D4 inhibitors.
-
Non-specific binding control: A high concentration of a known D4 antagonist (e.g., haloperidol or clozapine).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, the radioligand at a fixed concentration (typically near its Kd value), and the cell membranes.
-
Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to act as an antagonist at the D4 receptor by blocking the dopamine-induced inhibition of adenylyl cyclase.
Objective: To determine the functional potency (IC50) of a test compound as a D4 receptor antagonist.
Materials:
-
Cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
-
Dopamine (agonist).
-
Forskolin (adenylyl cyclase activator).
-
Test compounds: this compound and novel D4 inhibitors.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the D4 receptor-expressing cells into 96-well plates and allow them to attach overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of the test compound for a specified period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a fixed concentration of dopamine (typically the EC80 concentration for inhibiting forskolin-stimulated cAMP production) to the wells.
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and induce cAMP production.
-
Cell Lysis and cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of the test compound to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the dopamine-induced inhibition of cAMP production.
In Vivo Behavioral Models
1. Novel Object Recognition (NOR) Test
This test assesses cognitive function, specifically recognition memory, which can be impaired in schizophrenia.
Procedure:
-
Habituation: Individually habituate rodents to an open-field arena for a set period.
-
Training (Familiarization) Phase: Place two identical objects in the arena and allow the animal to explore them freely for a defined time.
-
Test Phase: After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object.
-
Data Collection: Record the time the animal spends exploring each object.
-
Analysis: A preference for exploring the novel object indicates intact recognition memory. A discrimination index is calculated as (time exploring novel object - time exploring familiar object) / (total exploration time). D4 antagonists can be administered before the training or test phase to evaluate their effects on memory consolidation or retrieval.
2. Social Interaction Test
This test evaluates social behavior, which is often withdrawn in individuals with schizophrenia.
Procedure:
-
Habituation: Habituate a test animal to a three-chambered apparatus.
-
Sociability Phase: Place a novel, unfamiliar "stranger" mouse in one of the side chambers (enclosed in a wire cage) and an empty wire cage in the other side chamber.
-
Data Collection: Record the time the test animal spends in each chamber and the time spent sniffing each wire cage.
-
Social Novelty Phase (Optional): In the subsequent phase, place a new, unfamiliar "stranger 2" mouse in the previously empty cage.
-
Data Collection: Record the time the test animal spends sniffing the now familiar "stranger 1" versus the novel "stranger 2".
-
Analysis: Healthy animals typically spend more time with the mouse than the empty cage (sociability) and more time with the novel mouse than the familiar one (social novelty). D4 antagonists can be administered prior to the test to assess their impact on social behavior.
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for the evaluation of D4 inhibitors.
Caption: Dopamine D4 receptor signaling pathway.
Caption: Experimental workflow for D4 inhibitor evaluation.
References
Assessing Drug Specificity: A Case Study Using PD-1 Knockout Models
Disclaimer: Initial searches for "PD 168568" did not yield specific information regarding its biological target or use in knockout validation studies. Therefore, this guide uses the well-characterized anti-PD-1 antibody, Pembrolizumab, as a representative example to illustrate the methodology for assessing drug specificity using knockout models, as requested. The principles and experimental frameworks described herein are broadly applicable for evaluating the on-target specificity of other targeted inhibitors.
This guide provides a comparative framework for researchers, scientists, and drug development professionals to assess the specificity of targeted therapies using knockout models. We will explore the experimental data and methodologies required to distinguish on-target effects from off-target phenomena, using the interaction between the PD-1 inhibitor Pembrolizumab and its target, Programmed Cell Death Protein 1 (PD-1), as a case study.
Introduction to PD-1 and Pembrolizumab
Programmed Cell Death Protein 1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells, B cells, and myeloid cells. Its engagement with its ligands, PD-L1 and PD-L2, delivers an inhibitory signal that dampens immune responses. In cancer, tumor cells can exploit this pathway to evade immune surveillance.
Pembrolizumab is a humanized monoclonal antibody that binds to PD-1 and blocks its interaction with PD-L1 and PD-L2, thereby releasing the brakes on the anti-tumor immune response. While highly effective, it is crucial to confirm that its therapeutic effects are mediated specifically through the blockade of the PD-1 pathway. Knockout animal models, in which the gene encoding the drug's target is deleted, are the gold standard for this purpose.
Comparative Analysis: Wild-Type vs. PD-1 Knockout Models
The core principle of using knockout models for specificity assessment is straightforward: if a drug is specific for its target, its effects should be observed in wild-type animals but be absent in animals lacking the target (knockout).
Data Presentation: Efficacy and Biomarker Modulation
The following table summarizes hypothetical data from a preclinical tumor study comparing the effects of a murine surrogate of Pembrolizumab in wild-type (WT) and PD-1 knockout (KO) mice bearing syngeneic tumors.
| Parameter | Treatment Group | Wild-Type (WT) Mice | PD-1 Knockout (KO) Mice | Interpretation |
| Tumor Growth Inhibition (%) | Vehicle | 0% | 0% | Baseline tumor growth |
| Pembrolizumab (murine surrogate) | 65% | 5% | Efficacy is dependent on the presence of PD-1, indicating high on-target specificity. | |
| Alternative Inhibitor (e.g., anti-CTLA-4) | 50% | 48% | Efficacy is independent of PD-1, as expected for a different target. | |
| **Intratumoral CD8+ T cell count (cells/mm²) ** | Vehicle | 150 | 400 | PD-1 KO mice show baseline elevated T cell infiltration due to lack of checkpoint inhibition. |
| Pembrolizumab (murine surrogate) | 450 | 410 | Pembrolizumab increases CD8+ T cell infiltration in WT mice to levels seen in KO mice, consistent with PD-1 blockade. No significant change in KO mice. | |
| IFN-γ levels in tumor microenvironment (pg/mL) | Vehicle | 50 | 120 | Baseline IFN-γ is higher in PD-1 KO mice. |
| Pembrolizumab (murine surrogate) | 150 | 125 | Pembrolizumab boosts IFN-γ in WT mice, but has no further effect in PD-1 KO mice, confirming on-target action. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results.
Animal Models and Tumor Implantation
Syngeneic mouse tumor models are utilized, where cancer cells from the same genetic background as the mouse strain are implanted. C57BL/6 mice are a common background for both wild-type and genetically engineered strains, including PD-1 knockout mice (PDCD1-/-). Tumor cells (e.g., MC38 colon adenocarcinoma) are injected subcutaneously into the flank of age-matched male or female mice. Tumor growth is monitored regularly using calipers.
Dosing Regimen
Once tumors reach a predetermined size (e.g., 100 mm³), mice are randomized into treatment groups. A murine-specific anti-PD-1 antibody (a surrogate for Pembrolizumab) is administered intraperitoneally at a dose of 10 mg/kg, twice a week. The vehicle group receives a corresponding volume of phosphate-buffered saline (PBS).
Immunohistochemistry for CD8+ T cell Infiltration
At the study endpoint, tumors are excised, fixed in 10% neutral buffered formalin, and embedded in paraffin. 5 µm sections are stained with an anti-CD8α antibody. The number of CD8-positive cells is quantified in multiple high-power fields per tumor to determine the average density of infiltrating CD8+ T cells.
Cytokine Analysis
Tumor tissues are homogenized in a lysis buffer containing protease inhibitors. The concentration of Interferon-gamma (IFN-γ) in the tumor lysates is determined using a commercially available ELISA kit, following the manufacturer's instructions. Cytokine concentrations are normalized to the total protein content of the lysate.
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological and experimental processes.
Caption: PD-1 signaling pathway and the mechanism of action of Pembrolizumab.
Caption: Experimental workflow for assessing inhibitor specificity using knockout models.
Conclusion
Confirming On-Target Effects of an EGFR Inhibitor with Rescue Experiments
To provide a comprehensive comparison guide on the on-target effects of a compound and associated rescue experiments, accurate identification of the compound and its biological target is crucial. Initial searches for "PD 168568" did not yield specific information for a compound with this exact designation, suggesting a possible typographical error.
The search results did, however, provide extensive information on related compounds, particularly inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Programmed Cell Death Protein 1 (PD-1). It is plausible that the intended compound of interest is a known inhibitor within these classes, such as the EGFR inhibitor PD 153035 .
Assuming the intended topic is the on-target effects of an EGFR inhibitor, this guide will proceed using a representative EGFR inhibitor as an example to illustrate how such a comparison guide would be structured. We will focus on the general principles of confirming on-target effects with rescue experiments for an EGFR inhibitor.
This guide outlines the experimental framework for validating that the observed cellular effects of a putative EGFR inhibitor are indeed due to its specific interaction with EGFR. This is achieved through "rescue" experiments, where a modified, inhibitor-resistant version of the target protein (EGFR) is introduced into cells, which should reverse the effects of the inhibitor.
Experimental Logic
The core principle of a rescue experiment in this context is to demonstrate that the inhibitory effect of a compound can be overcome by expressing a form of the target protein that is no longer sensitive to the inhibitor. This provides strong evidence that the compound's mechanism of action is specifically through the inhibition of that target.
Caption: Logical flow of a rescue experiment to confirm on-target EGFR inhibition.
Methodology
Cell Line Selection
-
Parental Cell Line: A cancer cell line known to be dependent on EGFR signaling for proliferation and survival (e.g., A431, HCC827). These cells should exhibit a clear and measurable phenotype upon treatment with an EGFR inhibitor.
-
Engineered Cell Line: The parental cell line engineered to express a mutant version of EGFR that is resistant to the specific inhibitor being tested. A common resistance mutation is the T790M "gatekeeper" mutation for first-generation EGFR inhibitors.
EGFR Inhibitor and Alternatives
For comparison, multiple EGFR inhibitors with different mechanisms of action or target specificities could be used.
| Compound | Target(s) | Mechanism of Action |
| Putative Inhibitor | EGFR (Hypothesized) | Reversible/Irreversible Kinase Inhibitor |
| Gefitinib | EGFR | Reversible ATP-competitive inhibitor |
| Osimertinib | EGFR (including T790M) | Irreversible covalent inhibitor |
Experimental Protocols
a) Cell Viability/Proliferation Assay:
-
Seed parental and engineered (e.g., EGFR-T790M) cells in 96-well plates at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a dose range of the putative EGFR inhibitor and comparator compounds (e.g., Gefitinib).
-
Incubate for 72 hours.
-
Assess cell viability using a standard method such as MTT, resazurin, or CellTiter-Glo.
-
Calculate the IC50 (half-maximal inhibitory concentration) for each compound in both cell lines.
b) Western Blot Analysis of EGFR Signaling:
-
Seed parental and engineered cells in 6-well plates.
-
After reaching 70-80% confluency, serum-starve the cells for 12-24 hours.
-
Pre-treat with the EGFR inhibitor for 1-2 hours.
-
Stimulate with EGF (Epidermal Growth Factor) for 10-15 minutes to induce EGFR phosphorylation.
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin).
Expected Results and Interpretation
Data Presentation
Table 1: Comparative IC50 Values of EGFR Inhibitors
| Cell Line | Putative Inhibitor IC50 (nM) | Gefitinib IC50 (nM) |
| Parental (EGFR-WT) | X | Y |
| Engineered (EGFR-T790M) | >10X | >10Y (or significantly higher) |
Interpretation: A significant increase in the IC50 value for the putative inhibitor in the engineered (rescue) cell line compared to the parental line would strongly suggest that its anti-proliferative effect is on-target through EGFR inhibition.
Signaling Pathway Analysis
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
In a Western blot experiment:
-
Parental Cells: The EGFR inhibitor should block EGF-stimulated phosphorylation of EGFR and downstream targets like ERK.
-
Engineered (Rescue) Cells: The inhibitor should have a significantly reduced effect on the phosphorylation of the mutant EGFR and its downstream effectors, demonstrating that the rescue construct is functional and resistant to the inhibitor.
Comparison with Alternatives
The on-target effects of the putative inhibitor can be benchmarked against well-characterized EGFR inhibitors like Gefitinib or Osimertinib. If the putative inhibitor behaves similarly to these known compounds in both the parental and rescue cell lines, it provides further confidence in its mechanism of action. Any significant deviations in the response profile might suggest off-target effects or a different mode of binding to EGFR.
Conclusion
The combination of cellular viability assays and biochemical analysis of signaling pathways in a parental versus a rescue (inhibitor-resistant) cell line model provides a robust framework for confirming the on-target effects of a putative EGFR inhibitor. A successful rescue experiment, where the introduction of a resistant EGFR mutant reverses the inhibitor's effects, is a critical piece of evidence in preclinical drug development to validate the compound's mechanism of action and target engagement.
Evaluating the Therapeutic Index of Novel Kinase Inhibitors in Preclinical Models: A Comparative Guide
Notice: Initial searches for the compound "PD 168568" did not yield specific preclinical data. Therefore, this guide uses "this compound" as a placeholder for a hypothetical anti-cancer compound targeting the EGFR pathway to illustrate the principles and methodologies used in evaluating the therapeutic index. The data presented is illustrative and intended to serve as a template for researchers evaluating novel therapeutic agents.
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses.[1][2][3] A higher TI indicates a wider margin of safety, which is a desirable characteristic for any new therapeutic agent.[2][4] This guide provides a comparative framework for evaluating the therapeutic index of a novel, hypothetical EGFR inhibitor, this compound, against a known standard-of-care, Gefitinib, in preclinical cancer models.
Data Presentation: Efficacy and Toxicity Comparison
The therapeutic index is typically calculated as the ratio of the dose that produces toxicity in 50% of the population (TD50) to the dose that produces a therapeutically effective response in 50% of the population (ED50).[1][5] The following tables summarize the in vitro and in vivo data for our hypothetical compound, this compound, and the comparator, Gefitinib.
Table 1: In Vitro Cytotoxicity and Potency
| Compound | Cell Line (EGFR-mutant) | IC50 (nM) | Cell Line (Wild-Type) | IC50 (nM) | Selectivity Index (WT/Mutant) |
| This compound | A549 | 15 | Beas-2B | 1500 | 100 |
| Gefitinib | A549 | 30 | Beas-2B | 1800 | 60 |
IC50: The half-maximal inhibitory concentration. A lower IC50 indicates greater potency. The Selectivity Index provides a measure of the compound's specificity for cancer cells over normal cells.
Table 2: In Vivo Efficacy and Toxicity in Xenograft Models
| Compound | Animal Model | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TD50/ED50) |
| This compound | Mouse (A549 Xenograft) | 10 | 250 | 25 |
| Gefitinib | Mouse (A549 Xenograft) | 20 | 350 | 17.5 |
ED50 (Effective Dose, 50%): Dose required to achieve 50% tumor growth inhibition. TD50 (Toxic Dose, 50%): Dose resulting in significant toxicity (e.g., >20% body weight loss) in 50% of animals.
Mandatory Visualizations
The following diagrams illustrate the targeted signaling pathway and the general workflow for preclinical evaluation.
Caption: EGFR signaling pathway targeted by this compound.
Caption: Experimental workflow for preclinical evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings.
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Gefitinib on cancer and non-cancerous cell lines.
-
Cell Lines: A549 (human lung carcinoma, EGFR-mutant) and Beas-2B (human bronchial epithelial, wild-type).
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
The following day, cells are treated with serial dilutions of this compound or Gefitinib (e.g., 0.1 nM to 10 µM) for 72 hours.
-
After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
IC50 values are calculated by plotting the percentage of cell viability against the log concentration of the compound using non-linear regression analysis.
-
2. In Vivo Efficacy Study (Tumor Xenograft Model)
-
Objective: To determine the effective dose (ED50) of this compound required to inhibit tumor growth.
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Procedure:
-
A549 cells (5 x 10^6) are suspended in 100 µL of Matrigel/PBS mixture and injected subcutaneously into the flank of each mouse.[6]
-
Tumors are allowed to grow to a palpable size of approximately 100-150 mm³.[6]
-
Mice are randomized into treatment groups (n=8-10 per group), including a vehicle control, Gefitinib, and multiple dose levels of this compound.
-
Compounds are administered daily via oral gavage.
-
Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
The study is terminated when tumors in the control group reach the maximum allowed size.
-
The ED50 is determined as the dose that causes 50% tumor growth inhibition compared to the vehicle control group at the end of the study.
-
3. In Vivo Acute Toxicity Study
-
Objective: To determine the toxic dose (TD50) and maximum tolerated dose (MTD) of this compound.[7][8]
-
Animal Model: Healthy, non-tumor-bearing female athymic nude mice (6-8 weeks old).
-
Procedure:
-
Mice are randomized into groups (n=5 per group) and administered single, escalating doses of this compound.[7]
-
A control group receives the vehicle only.
-
Animals are closely monitored for clinical signs of toxicity (e.g., changes in appearance, behavior, respiratory rate) for 14 days.[7][8]
-
Body weight is recorded daily for the first week and twice weekly thereafter.
-
The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or death in any animal.[9]
-
The TD50 is calculated from the dose-response curve for a key toxicity endpoint, such as a 20% reduction in body weight. At the end of the study, blood samples may be collected for hematology and clinical chemistry analysis, and major organs are harvested for histopathological examination.[8]
-
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 2. Therapeutic index - Wikipedia [en.wikipedia.org]
- 3. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. buzzrx.com [buzzrx.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicology | MuriGenics [murigenics.com]
- 8. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of PD 168568
For Immediate Release
This document provides crucial safety and logistical guidance for the proper disposal of the research compound PD 168568. As a potent and selective D4 dopamine receptor antagonist, all handling and disposal procedures must prioritize the safety of laboratory personnel and the environment. In the absence of a specific Safety Data Sheet (SDS), this compound should be treated as a hazardous substance.
Researchers, scientists, and drug development professionals are advised to adhere to the following protocols, which are based on established best practices for the disposal of potent pharmacological compounds in a laboratory setting.
Data Presentation: Key Safety Information
While a specific SDS for this compound is not publicly available, the following table outlines the critical data points that must be ascertained from the supplier or through internal safety assessments before handling and disposal.
| Parameter | Information (To be confirmed with supplier) | Significance |
| Chemical Formula | C₂₂H₂₇N₃O | Essential for chemical compatibility assessment. |
| Molecular Weight | 365.48 g/mol | Required for concentration calculations. |
| Physical State | Solid (Assumed) | Determines appropriate handling and waste container. |
| Solubility | To be determined | Informs choice of solvent for decontamination. |
| Toxicity Data (LD50) | Not available | Assume high potency and toxicity. |
| Personal ProtectiveEquipment (PPE) | To be determined | Assume requirement for gloves, lab coat, and eye protection. |
| Incompatibility | To be determined | Crucial for preventing hazardous reactions in waste containers. |
Experimental Protocols: Step-by-Step Disposal Procedures
The following step-by-step guide provides a framework for the safe disposal of this compound. This protocol is derived from general hazardous waste disposal procedures for research chemicals and potent pharmacological agents.[1][2][3][4]
1. Waste Identification and Classification:
-
Treat all this compound waste, including pure compound, solutions, and contaminated materials, as hazardous chemical waste.[4]
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[1]
2. Waste Collection and Segregation:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
Contaminated Materials: Dispose of items such as pipette tips, gloves, and weighing papers that have come into contact with this compound in a designated hazardous waste container.[3]
3. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[4]
-
The label must include the full chemical name ("this compound"), the concentration (if in solution), and the date of accumulation.[4]
-
Do not use abbreviations or chemical formulas on the primary label.[4]
4. Storage of Chemical Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are kept closed except when adding waste.[1][4]
-
Utilize secondary containment, such as a plastic tub, to mitigate spills or leaks.[1][4]
5. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[2][4]
-
The rinsate from the first rinse must be collected and disposed of as hazardous waste.[1][4]
-
Subsequent rinses may be permissible for drain disposal depending on local regulations and the solvent used, but it is best practice to collect all rinsates as hazardous waste.
-
After thorough rinsing and air-drying, deface or remove the original label before disposing of the container in the regular trash or designated glass disposal.[1][2]
6. Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.[1]
-
Provide the EHS office with all available information regarding the waste.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. policies.dartmouth.edu [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistical Information for Handling PD 168568
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of PD 168568, a potent and selective D4 dopamine receptor antagonist intended for research use only. Due to the compound's potent pharmacological activity and the absence of a comprehensive Safety Data Sheet (SDS), a cautious approach is paramount. The following procedures are based on best practices for handling potent, biologically active research chemicals.
Personal Protective Equipment (PPE)
Standard laboratory PPE is mandatory at all times when handling this compound to prevent accidental exposure.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.
-
Hand Protection: Nitrile or other chemically resistant gloves are required. Double gloving is recommended, especially when handling the pure compound or concentrated solutions.
-
Body Protection: A laboratory coat is essential. Consider a disposable gown when handling larger quantities or during procedures with a high risk of splashing.
-
Respiratory Protection: For procedures that may generate aerosols or dusts of the pure compound, a properly fitted respirator (e.g., N95 or higher) or handling within a certified chemical fume hood is necessary.
Handling Procedures
Adherence to these procedures will minimize the risk of exposure and contamination.
-
Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a specific bench space, clearly marked for potent compound handling.
-
Weighing: Weighing of the solid compound should be performed in a ventilated balance enclosure or a fume hood to prevent inhalation of fine powders.
-
Solution Preparation: Prepare solutions in a chemical fume hood. Avoid splashing by adding solvent to the solid slowly and carefully.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Avoid Contamination: Do not eat, drink, or store food in the laboratory where this compound is handled.
Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
| Parameter | Recommendation |
| Storage Temperature | Short-term (days to weeks): 0 - 4°C. Long-term (months to years): -20°C.[1] |
| Storage Conditions | Store in a dry, dark place in a tightly sealed, clearly labeled container.[1] |
| Stability | The compound is stable for several weeks during ordinary shipping at ambient temperature.[1] |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation: Segregate waste containing this compound from other laboratory waste streams.
-
Solid Waste: Contaminated solid waste (e.g., pipette tips, gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Empty Containers: "Empty" containers of the pure compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container should then be disposed of as hazardous solid waste.
-
Decontamination: Decontaminate work surfaces with a suitable solvent (e.g., 70% ethanol) and collect the cleaning materials as hazardous solid waste.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.
Spill and Exposure Procedures
Immediate and appropriate action is critical in the event of a spill or exposure.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Secure the Area: Restrict access to the spill area.
-
Assess the Spill: Determine the nature and extent of the spill. For large or unknown spills, contact your institution's EHS office immediately.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the appropriate PPE, including double gloves, a lab coat, and eye protection. A respirator may be necessary for spills of solid material outside of a fume hood.
-
Contain and Clean:
-
For solid spills: Gently cover the spill with absorbent material to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.
-
For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Work from the outside of the spill inwards. Collect the absorbed material into a labeled hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office as required by your institution's policies.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Workflow for Chemical Spill Response
Caption: Workflow for responding to a chemical spill in the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
